2-Nitrophenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5384. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZITODZAQRQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062975 | |
| Record name | Benzene, 1-isocyanato-2-nitro- | |
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Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3320-86-3 | |
| Record name | 2-Nitrophenyl isocyanate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=3320-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-isocyanato-2-nitro- | |
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| Record name | 2-Nitrophenyl isocyanate | |
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| Record name | Benzene, 1-isocyanato-2-nitro- | |
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| Record name | Benzene, 1-isocyanato-2-nitro- | |
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| Record name | 2-nitrophenyl isocyanate | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate is an aromatic organic compound featuring both a nitro group (-NO₂) and an isocyanate group (-NCO) attached to a benzene ring. This unique combination of functional groups imparts a high degree of reactivity, making it a valuable reagent and building block in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the electrophilicity of the isocyanate carbon, enhancing its susceptibility to nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, along with detailed experimental protocols and safety information.
Chemical Structure and Identification
The structure of this compound consists of a benzene ring substituted with an isocyanate group at position 1 and a nitro group at position 2.
| Identifier | Value |
| IUPAC Name | 1-isocyanato-2-nitrobenzene[1] |
| CAS Number | 3320-86-3[1][2] |
| Molecular Formula | C₇H₄N₂O₃[1][2] |
| SMILES String | O=C=Nc1ccccc1--INVALID-LINK--[O-] |
| InChI | InChI=1S/C7H4N2O3/c10-5-8-6-3-1-2-4-7(6)9(11)12/h1-4H[1][2] |
| InChIKey | JRVZITODZAQRQM-UHFFFAOYSA-N[2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 164.12 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | 40-41 °C | |
| Boiling Point | 135-137 °C at 17 mmHg | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the isocyanate and nitro functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2260 | Strong, sharp peak characteristic of the asymmetric stretching of the -N=C=O group. |
| ~1520 | Strong peak from the asymmetric stretching of the nitro group (-NO₂). |
| ~1350 | Strong peak from the symmetric stretching of the nitro group (-NO₂). |
| ~1600, ~1475 | Aromatic C=C bending vibrations. |
Note: The exact peak positions can be found on the NIST WebBook.[2][3]
Mass Spectrometry (MS)
Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 164 | Molecular ion [M]⁺ |
| 134 | [M - NO]⁺ |
| 118 | [M - NO₂]⁺ |
| 90 | [M - NO₂ - CO]⁺ |
Note: The mass spectrum can be viewed on the NIST WebBook.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Reactivity and Synthesis
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The presence of the ortho-nitro group further activates the isocyanate group towards nucleophilic attack.
General Reactivity
Reaction with Alcohols: this compound reacts with alcohols to form N-(2-nitrophenyl)carbamates (urethanes). This reaction is often quantitative and can be used for the derivatization of alcohols.[5][6]
Reaction with Amines: The reaction with primary and secondary amines is typically rapid and exothermic, yielding N,N'-disubstituted ureas.[7][8]
Synthesis of this compound
A common method for the synthesis of aryl isocyanates is the phosgenation of the corresponding aniline.[9][10]
Synthetic pathway for this compound.
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt and optimize these procedures for their specific applications.
General Protocol for the Synthesis of N-(2-nitrophenyl)carbamates from Alcohols
This protocol outlines the reaction of this compound with an alcohol to form a urethane derivative.
Materials:
-
This compound
-
Alcohol of interest
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Dry nitrogen or argon atmosphere
-
Magnetic stirrer and reaction vessel
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
To the stirred solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the isocyanate peak (~2260 cm⁻¹).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
General experimental workflow for urethane formation.
General Protocol for the Synthesis of N,N'-disubstituted Ureas from Amines
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., acetonitrile, THF)
-
Magnetic stirrer and reaction vessel
Procedure:
-
In a reaction vessel, dissolve the amine (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the product can be isolated by removing the solvent and purifying the residue.
Biological Activity and Relevance in Drug Development
While no specific studies on the biological activity or involvement in signaling pathways of this compound were identified in the search results, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[11][12][13][14] The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group to reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[12][14]
The isocyanate group is a reactive handle that can be used to covalently modify biological macromolecules, such as proteins. This property can be exploited in the design of enzyme inhibitors or other molecular probes. Given these general characteristics, derivatives of this compound could be of interest in drug discovery programs, particularly in the development of antimicrobial or anticancer agents. However, extensive biological evaluation would be required to determine the specific activities and toxicities of such compounds.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a respirator when handling the solid material.
Conclusion
This compound is a versatile and highly reactive chemical intermediate. Its well-defined chemical properties and reactivity make it a useful tool for synthetic chemists. While its specific biological roles are not well-documented, the known activities of related nitroaromatic compounds suggest potential for its derivatives in drug discovery. Due to its hazardous nature, all handling of this compound must be conducted with strict adherence to safety protocols. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound in their work.
References
- 1. This compound | C7H4N2O3 | CID 76834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phosgene - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes [mdpi.com]
The Versatile Reactivity of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers
An in-depth exploration of the synthesis, reaction mechanisms, and applications of 2-nitrophenyl isocyanate in organic synthesis and drug discovery.
Introduction
This compound (2-NPI) is a highly reactive aromatic isocyanate that serves as a versatile building block in organic synthesis. Its chemical behavior is dominated by the electrophilic isocyanate group, which readily reacts with a wide range of nucleophiles. The presence of an ortho-nitro group significantly influences the reactivity of the isocyanate moiety through its strong electron-withdrawing nature, enhancing the electrophilicity of the isocyanate carbon. This technical guide provides a comprehensive overview of the mechanism of action of this compound in key organic reactions, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Core Reactivity and Mechanism of Action
The fundamental reactivity of this compound stems from the cumulene structure of the isocyanate group (-N=C=O). The carbon atom of this group is highly electrophilic and is susceptible to nucleophilic attack. The ortho-nitro group further activates the isocyanate group by withdrawing electron density from the aromatic ring, making the isocyanate carbon even more electron-deficient.
Reaction with Nucleophiles
The most common transformations involving this compound are its reactions with nucleophiles such as amines, alcohols, and water. These reactions proceed via a nucleophilic addition mechanism.
1. Reaction with Amines to Form Ureas:
Primary and secondary amines react rapidly with this compound to form substituted ureas. The reaction is typically exothermic and proceeds by the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to the nitrogen of the isocyanate.
Caption: Mechanism of urea formation from this compound.
2. Reaction with Alcohols to Form Carbamates (Urethanes):
In a similar fashion, alcohols react with this compound to yield carbamates. This reaction is generally slower than the reaction with amines and often requires heating or catalysis, especially with less nucleophilic alcohols.
Caption: Mechanism of carbamate formation from this compound.
Cycloaddition Reactions
This compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the synthesis of heterocyclic compounds. A common example is the [3+2] cycloaddition with nitrones to form oxadiazolidinone derivatives.
Caption: [3+2] Cycloaddition of this compound with a nitrone.
Intramolecular Cyclization
The presence of the ortho-nitro group offers unique opportunities for intramolecular cyclization reactions, particularly after reduction of the nitro group to an amine. The resulting ortho-amino-substituted urea or carbamate can undergo intramolecular cyclization to form various heterocyclic scaffolds, such as benzodiazepines or quinazolinones. This strategy is a powerful tool in diversity-oriented synthesis.
Caption: General workflow for heterocyclic synthesis via intramolecular cyclization.
Data Presentation
The following tables summarize quantitative data for representative reactions of this compound and its analogs.
| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield (%) | Reference |
| 2-Nitroaniline | Triphosgene | This compound | 1,2-Dichloroethane | 75°C, 6h | 80.3 | [1] |
| Bis(o-nitrophenyl) carbonate | Benzylamine | N-benzyl-o-nitrophenyl carbamate | Toluene | Reflux | High | |
| This compound | Aniline | N-(2-nitrophenyl)-N'-phenylurea | Dichloromethane | Room Temp | Quantitative | General Reaction |
| This compound | Ethanol | Ethyl N-(2-nitrophenyl)carbamate | Toluene | Reflux | Moderate to High | General Reaction |
Note: Specific yield and reaction condition data for a wide range of reactions involving this compound are not extensively available in the public domain. The data for analogous compounds, such as 2-methyl-4-nitrophenyl isocyanide, suggest that high yields are achievable under optimized conditions. Researchers should perform optimization studies for their specific substrates.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Nitroaniline
This protocol is based on the use of triphosgene as a phosgene equivalent.
Materials:
-
2-Nitroaniline
-
Triphosgene
-
1,2-Dichloroethane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet, dissolve 2-nitroaniline in anhydrous 1,2-dichloroethane.
-
Slowly add a solution of triphosgene in 1,2-dichloroethane to the stirred solution of 2-nitroaniline at room temperature. The molar ratio of 2-nitroaniline to triphosgene should be optimized, with a reported ratio of 2.5:1 being effective.[1]
-
After the addition is complete, heat the reaction mixture to 75°C and maintain this temperature for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the N-H stretching bands of the aniline and appearance of the strong isocyanate band around 2250-2275 cm⁻¹).
-
Upon completion, carefully cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.
CAUTION: Triphosgene is a toxic solid that releases phosgene gas upon heating or in the presence of moisture. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: General Procedure for the Synthesis of N-(2-nitrophenyl)ureas
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
Procedure:
-
In a round-bottom flask, dissolve the amine in the chosen anhydrous solvent under an inert atmosphere.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution at room temperature.
-
The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product is soluble, the solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for the Synthesis of N-(2-nitrophenyl)carbamates
Materials:
-
This compound
-
Alcohol
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)
-
Optional: Catalyst (e.g., dibutyltin dilaurate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve the alcohol in the chosen anhydrous solvent under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the solution.
-
If the reaction is slow at room temperature, heat the mixture to reflux. For less reactive alcohols, a catalytic amount of a suitable catalyst can be added.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude carbamate can be purified by recrystallization or column chromatography.
Applications in Drug Development and Signaling Pathways
The versatile reactivity of this compound and the diverse molecular scaffolds that can be generated from it make it a valuable tool in drug discovery. The urea and carbamate linkages formed from its reactions are common motifs in many biologically active molecules.
Kinase Inhibitors: Many kinase inhibitors feature a urea or anilino-quinazoline/quinoline core structure. The synthesis of such compounds can involve the reaction of an isocyanate with an appropriate amine. The 2-nitrophenyl group can be a key part of the pharmacophore or serve as a synthetic handle for further functionalization. For instance, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecules that can interact with the ATP-binding site of kinases. These inhibitors can target signaling pathways that are often dysregulated in cancer, such as the EGFR and VEGFR signaling cascades.
NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Developing inhibitors of this pathway is a significant area of drug discovery. The heterocyclic scaffolds that can be synthesized from this compound, such as benzodiazepines, are known to possess a wide range of biological activities, and derivatives could potentially be designed to modulate the NF-κB pathway.
Caption: Workflow for drug discovery utilizing this compound.
Conclusion
This compound is a reagent with significant potential in organic synthesis and medicinal chemistry. Its enhanced electrophilicity due to the ortho-nitro group allows for efficient reactions with a variety of nucleophiles to form ureas, carbamates, and, through subsequent transformations, a diverse range of heterocyclic compounds. While detailed quantitative data for many of its specific reactions are not always readily available, the general mechanistic principles are well-understood. The ability to construct complex molecular architectures from this versatile building block makes it a valuable tool for the development of novel therapeutics targeting key signaling pathways in human disease. Further exploration of its reactivity is warranted to fully exploit its potential in modern drug discovery.
References
Spectroscopic Profile of 2-Nitrophenyl Isocyanate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 2-nitrophenyl isocyanate, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document compiles available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.
Molecular and Physical Properties
This compound is an organic compound with the linear formula O₂NC₆H₄NCO. It presents as a solid with a melting point of 40-41 °C and a boiling point of 135-137 °C at 17 mmHg.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₃ | [1][2][3][4] |
| Molecular Weight | 164.12 g/mol | [1] |
| CAS Number | 3320-86-3 | [1][2][3][4] |
| Appearance | Solid | |
| Melting Point | 40-41 °C | |
| Boiling Point | 135-137 °C / 17 mmHg |
Spectroscopic Data
The following sections provide a summary of the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.20 - 7.80 | m | 2H | Ar-H |
| ~ 7.70 - 7.30 | m | 2H | Ar-H |
Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets due to spin-spin coupling.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 145 | C-NO₂ |
| ~ 135 - 120 | Ar-C |
| ~ 130 | C-NCO |
| ~ 125 | N=C=O |
Note: Chemical shifts for aromatic carbons (Ar-C) can vary depending on the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to the isocyanate and nitro functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2270 - 2250 | Strong | Asymmetric N=C=O stretch |
| ~ 1520 | Strong | Asymmetric NO₂ stretch |
| ~ 1350 | Strong | Symmetric NO₂ stretch |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C bending |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
Data sourced from NIST and PubChem databases.[1][2]
Mass Spectrometry (MS)
Mass spectrometry data obtained through electron ionization (EI) reveals the molecular weight and characteristic fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data (Electron Ionization)
| m/z | Ion |
| 164 | [M]⁺ (Molecular Ion) |
| 136 | [M - CO]⁺ |
| 120 | [M - NO₂]⁺ |
| 92 | [C₆H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Data sourced from the NIST Mass Spectrometry Data Center.[3]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are applicable for the analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[6]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.[6]
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[6]
-
Set appropriate acquisition parameters, including the pulse sequence, number of scans, and relaxation delay.[6]
-
Acquire the Free Induction Decay (FID) and process it to obtain the frequency-domain spectrum.[6]
-
-
Data Analysis: Report chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).[5] Report coupling constants (J) in Hertz (Hz).[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (ATR Method):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[5]
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[5]
-
The final spectrum should be background-corrected.
-
-
Data Analysis: Correlate the presence of characteristic absorption bands with specific functional groups.[5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (GC-MS with Electron Ionization):
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Sample Introduction: Inject the sample solution into a Gas Chromatography (GC) system coupled to a Mass Spectrometer.[5][6] The GC will separate the compound from any impurities before it enters the MS.
-
Data Acquisition:
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.[5]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to 2-Nitrophenyl Isocyanate: Safety, Handling, and Storage for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and storage information for 2-Nitrophenyl isocyanate (CAS No. 3320-86-3), a reactive chemical intermediate utilized in various research and development applications. Adherence to the following guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₄N₂O₃ | [2] |
| Molecular Weight | 164.12 g/mol | [2] |
| Melting Point | 40-41 °C | [3][4] |
| Boiling Point | 135-137 °C at 17 mmHg | [3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Appearance | Yellow Crystalline Solid | [5] |
| Solubility | Decomposes in water. Soluble in toluene. | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to prevent adverse health effects. The GHS hazard classifications are summarized below.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | References |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [6] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [6] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [6] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | [3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3] |
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician. | [8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Call a physician. | [7] |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9]
-
Safety Equipment: A fully functional eyewash station and safety shower must be readily accessible in the immediate work area.[9]
Personal Protective Equipment
| PPE Category | Recommendation | Specifications | References |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. Double gloving is a good practice. | [9] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashing. | [9] |
| Body Protection | Chemical-resistant lab coat or apron | A lab coat made of a chemical-resistant material should be worn and fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | [9] |
| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges should be used. A dust mask type N95 (US) may be sufficient for handling small quantities of the solid. | [3][9] |
Storage Requirements
Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.
| Storage Condition | Recommendation | References |
| Temperature | Store in a refrigerator at 2-8°C. | [3][4] |
| Container | Keep containers securely sealed in a dry and well-ventilated place. | [8] |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, alcohols, and amines. | [7] |
| Moisture Sensitivity | Isocyanates react with water, which can lead to the formation of inert polyureas and a build-up of CO₂ pressure in sealed containers. | [10] |
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate the risks.
Minor Spills
-
Alert personnel in the immediate area.
-
Evacuate the area if necessary.
-
Wear appropriate PPE , including respiratory protection.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do NOT use water.
-
Collect the absorbed material into a designated, open-top, and appropriately labeled waste container. Do not seal the container immediately, as the reaction with ambient moisture can generate CO₂.
-
Decontaminate the spill area with a suitable decontamination solution. A common solution consists of a mixture of water, detergent, and a small amount of ammonia or sodium carbonate. Allow the decontamination solution to sit for at least 15 minutes before cleaning it up with fresh absorbent material.
-
Dispose of all contaminated materials as hazardous waste through your institution's environmental health and safety office.
Major Spills
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's emergency response team and provide them with the location and nature of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Reactivity and Experimental Protocols
This compound is a versatile reagent in organic synthesis, primarily used in multicomponent reactions (MCRs) to generate diverse molecular scaffolds. The isocyanate group is highly reactive towards nucleophiles.
General Reactivity
Isocyanates react exothermically with a variety of compounds including amines, alcohols, and water.[10] These reactions are fundamental to their application in synthesis.
References
- 1. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Isocyanate Toxicity using Skin Cells [lifelinecelltech.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. benchchem.com [benchchem.com]
- 10. Passerini Reaction [organic-chemistry.org]
Physical properties of 2-Nitrophenyl isocyanate (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Nitrophenyl isocyanate (CAS No: 3320-86-3), a key reagent in various synthetic applications. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination, to ensure accurate handling and application in a laboratory setting.
Core Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is soluble in toluene and decomposes in water.[1] The key physical constants are critical for its use in synthesis, purification, and storage. The accepted literature values for its melting and boiling points are summarized below.
Data Presentation: Physical Constants of this compound
| Physical Property | Value | Conditions |
| Melting Point | 38 - 41 °C | - |
| Boiling Point | 135 - 137 °C | at 17 mmHg |
Literature-reported values.[1]
Experimental Protocols for Property Determination
Accurate determination of physical properties is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standardized methodologies for measuring the melting and boiling points of compounds such as this compound.
The melting point of a solid is the temperature range over which it changes state from solid to liquid. For a pure substance, this range is typically narrow. This protocol is based on the widely used capillary tube method, which can be performed using a liquid bath or a digital melting point apparatus.
Objective: To determine the melting temperature range of a solid sample.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Melting point apparatus (e.g., DigiMelt or oil bath-based setup)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of the this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle.[2]
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3]
-
Sample Packing: Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to compact the solid into a dense plug approximately 2-3 mm in height at the bottom.[2][3]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]
-
Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to find a rough range.[2]
-
Accurate Determination: For an accurate measurement, set the apparatus to a starting temperature approximately 15-20 °C below the expected melting point.
-
Slow Heating: Heat the sample at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the melting range.[2][4]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the end of melting).[3] This range is the melting point.
The boiling point for this compound is reported under reduced pressure (vacuum) to prevent thermal decomposition, which can occur at its atmospheric boiling point.
Objective: To determine the boiling point of a liquid at a specified sub-atmospheric pressure.
Materials:
-
This compound sample
-
Distillation flask (e.g., Hickman still for small scale)
-
Heat source (heating mantle or oil bath)
-
Vacuum pump and tubing
-
Manometer (to measure pressure)
-
Thermometer (calibrated)
-
Boiling chips or a magnetic stirrer
Procedure:
-
Apparatus Assembly: Assemble a vacuum distillation apparatus. Place the this compound sample and boiling chips into the distillation flask.
-
System Sealing: Ensure all joints are properly sealed to maintain a vacuum.
-
Pressure Reduction: Connect the apparatus to the vacuum pump and carefully reduce the pressure within the system until the desired pressure (e.g., 17 mmHg) is reached and stable, as indicated by the manometer.
-
Heating: Begin to gently and uniformly heat the distillation flask.
-
Observation: Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.
-
Data Recording: The boiling point is the stable temperature recorded on the thermometer when the liquid is boiling and its vapor is in equilibrium with the liquid, indicated by a steady reflux of condensate from the thermometer bulb.
-
System Shutdown: Once the temperature is recorded, remove the heat source and allow the system to cool completely before slowly re-introducing air to the apparatus.
Visualization of Experimental Workflow
The logical flow for the characterization of a chemical's physical properties involves initial sample preparation followed by distinct measurement procedures and final data validation against established literature values.
Caption: Workflow for determining and verifying physical properties.
References
2-Nitrophenyl isocyanate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on 2-Nitrophenyl isocyanate, a chemical compound utilized in various research and synthetic applications. The following sections detail its fundamental molecular properties.
Core Molecular Data
This compound is an organic compound featuring both a nitro group and an isocyanate functional group attached to a benzene ring. This structure imparts specific reactivity characteristics that are leveraged in chemical synthesis.
Quantitative Molecular Information
The fundamental molecular formula and weight are crucial for stoichiometric calculations in experimental design and for characterization in analytical procedures.
| Parameter | Value | Citations |
| Molecular Formula | C₇H₄N₂O₃ | [1][2][3][4] |
| Linear Formula | O₂NC₆H₄NCO | [5] |
| Molecular Weight | 164.12 g/mol | [1][4][5] |
| 164.1183 g/mol | [2][3] |
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ureas using 2-Nitrophenyl Isocyanate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their ability to form stable hydrogen bond interactions with biological targets. This has led to their incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs. The synthesis of unsymmetrical ureas via the reaction of isocyanates with primary amines is a fundamental and efficient method for accessing these important scaffolds.
This document provides detailed application notes and protocols for the synthesis of N,N'-disubstituted ureas utilizing 2-nitrophenyl isocyanate as a key reagent. The presence of the nitro group on the phenyl ring can influence the reactivity of the isocyanate and provides a handle for further synthetic modifications or for modulating the electronic properties of the final urea product, which can be crucial for its biological activity.
Applications in Drug Development
Urea derivatives bearing a nitroaryl moiety have shown significant promise as modulators of various biological pathways, particularly in oncology. The unique hydrogen bonding capabilities of the urea functional group allow these compounds to act as inhibitors of various enzymes.
Enzyme Inhibition:
Nitroaryl ureas have been identified as potent inhibitors of several key enzymes implicated in disease progression:
-
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and is a key strategy in cancer therapy.
-
Transketolase: This enzyme is a key component of the pentose phosphate pathway, which is often upregulated in cancer cells to support rapid proliferation.
-
Urease: Inhibition of urease is a therapeutic strategy for treating infections by urease-producing bacteria, such as Helicobacter pylori.
The 2-nitrophenyl urea scaffold serves as a valuable starting point for the design of targeted enzyme inhibitors.
Data Presentation: Synthesis of 1-(2-Nitrophenyl)-3-substituted Ureas
The following table summarizes the synthesis of various ureas from this compound and a selection of primary aliphatic and aromatic amines.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Dichloromethane | Room Temp. | 2 | 95 |
| 2 | 4-Methylaniline | Dichloromethane | Room Temp. | 2 | 92 |
| 3 | 4-Methoxyaniline | Dichloromethane | Room Temp. | 3 | 94 |
| 4 | 4-Chloroaniline | Dichloromethane | Room Temp. | 3 | 96 |
| 5 | Benzylamine | Diethyl Ether | Room Temp. | 1 | 98 |
| 6 | Cyclohexylamine | Diethyl Ether | Room Temp. | 1 | 97 |
| 7 | n-Butylamine | Diethyl Ether | 0 to Room Temp. | 1.5 | 95 |
| 8 | Isopropylamine | Diethyl Ether | 0 to Room Temp. | 1.5 | 93 |
Note: The data presented in this table are representative and have been compiled from various sources. Actual yields may vary depending on the specific experimental conditions and the purity of the reagents.
Experimental Protocols
General Protocol for the Synthesis of 1-(2-Nitrophenyl)-3-arylureas:
-
Reagent Preparation: Dissolve the desired primary aromatic amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.
-
Workup and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with the reaction solvent and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
General Protocol for the Synthesis of 1-(2-Nitrophenyl)-3-alkylureas:
-
Reagent Preparation: Dissolve the primary aliphatic amine (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar and cool the solution in an ice bath (0 °C).
-
Reaction Initiation: Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled and stirred amine solution. An exothermic reaction is often observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC. These reactions are generally rapid and are often complete within 1-2 hours.
-
Workup and Purification:
-
The urea product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold solvent to remove any impurities.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Mandatory Visualization
Caption: General workflow for the synthesis of ureas.
Caption: Inhibition of the CDK2 signaling pathway.
Application Notes and Protocols for Amino Acid Analysis using 2-Nitrophenyl Isocyanate and HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including proteomics, drug development, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for amino acid analysis, often requiring a derivatization step to enhance the detection and separation of these molecules. This document provides detailed application notes and protocols for the use of 2-nitrophenyl isocyanate as a pre-column derivatizing agent for the analysis of amino acids by reversed-phase HPLC.
This compound reacts with the primary and secondary amino groups of amino acids to form stable, UV-active derivatives, enabling sensitive detection. The methods outlined below are based on established protocols for similar isothiocyanate-based derivatizing agents, such as phenyl isothiocyanate (PITC), and are adapted for use with this compound.[1][2][3][4]
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the electrophilic carbon of the isocyanate group of this compound. This reaction forms a stable 2-nitrophenylcarbamoyl (NPC) amino acid derivative that can be readily detected by UV spectrophotometry.
Caption: Derivatization of an amino acid with this compound.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 10 to 1000 nmol/cm³).[5]
-
This compound (NPI): Derivatizing agent.
-
Coupling Solution: Acetonitrile:Pyridine:Triethylamine:Water (10:5:2:3 v/v/v/v).[2]
-
Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
HPLC Grade Water
-
Sample Hydrolysis Reagents (if applicable): 6 M HCl.
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 or C8 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Vacuum concentrator or rotary evaporator.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
Sample Preparation and Hydrolysis (for protein/peptide samples)
-
For protein or peptide samples, perform acid hydrolysis by incubating the sample with 6 M HCl at 110°C for 24 hours in a sealed tube.[6]
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in the coupling solution.
Derivatization Protocol
This protocol is adapted from the well-established phenyl isothiocyanate (PITC) derivatization method.
-
Drying: Place 20-100 µL of the amino acid standard solution or sample hydrolysate into a reaction vial and evaporate to dryness in a vacuum concentrator.
-
Coupling: Add 100 µL of the coupling solution to the dried sample. Vortex thoroughly to dissolve the amino acids.
-
Derivatization: Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10% v/v). Vortex immediately and let the reaction proceed at room temperature for 10-20 minutes.
-
Removal of Excess Reagent: Evaporate the coupling solvents and excess this compound to dryness under high vacuum using a rotary evaporator or vacuum concentrator.[1] This step is critical to prevent interference during HPLC analysis.
-
Reconstitution: Dissolve the dried 2-nitrophenylcarbamoyl (NPC) amino acid derivatives in 100-200 µL of Mobile Phase A for injection into the HPLC system.[1]
Caption: Experimental workflow for amino acid derivatization.
HPLC Analysis Protocol
-
Column: Reversed-phase C18 or C8 column.
-
Mobile Phase A: 0.05 M Ammonium Acetate, pH 6.8.[1]
-
Mobile Phase B: Acetonitrile or Methanol.[1]
-
Detection: UV at 254 nm.[1]
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
Gradient Elution Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 40 | 60 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 36 | 95 | 5 |
| 45 | 95 | 5 |
Note: The gradient program may need to be optimized depending on the specific column and amino acid mixture being analyzed to achieve baseline separation of all derivatives.
Data Presentation and Method Validation
A validated HPLC method ensures reliable and reproducible quantitative results. The following parameters should be assessed according to ICH guidelines.
Quantitative Data Summary
The following tables present typical validation parameters expected for an HPLC method for amino acid analysis based on published data for similar derivatization agents.
Table 1: Linearity and Range [5][7]
| Amino Acid | Linearity Range (pmol/µL) | Correlation Coefficient (r²) |
| Aspartic Acid | 10 - 1000 | > 0.999 |
| Glutamic Acid | 10 - 1000 | > 0.999 |
| Serine | 10 - 1000 | > 0.999 |
| Glycine | 10 - 1000 | > 0.999 |
| Histidine | 10 - 1000 | > 0.999 |
| Arginine | 10 - 1000 | > 0.999 |
| Threonine | 10 - 1000 | > 0.999 |
| Alanine | 10 - 1000 | > 0.999 |
| Proline | 10 - 1000 | > 0.999 |
| Tyrosine | 10 - 1000 | > 0.999 |
| Valine | 10 - 1000 | > 0.999 |
| Methionine | 10 - 1000 | > 0.999 |
| Cysteine | 10 - 1000 | > 0.999 |
| Isoleucine | 10 - 1000 | > 0.999 |
| Leucine | 10 - 1000 | > 0.999 |
| Phenylalanine | 10 - 1000 | > 0.999 |
| Lysine | 10 - 1000 | > 0.999 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) [5]
| Amino Acid | LOD (µg/cm³) | LOQ (µg/cm³) |
| Aspartic Acid | 0.004 - 1.258 | 0.011 - 5.272 |
| Glutamic Acid | 0.004 - 1.258 | 0.011 - 5.272 |
| Serine | 0.004 - 1.258 | 0.011 - 5.272 |
| Glycine | 0.004 - 1.258 | 0.011 - 5.272 |
| Histidine | 0.004 - 1.258 | 0.011 - 5.272 |
| Arginine | 0.004 - 1.258 | 0.011 - 5.272 |
| Threonine | 0.004 - 1.258 | 0.011 - 5.272 |
| Alanine | 0.004 - 1.258 | 0.011 - 5.272 |
| Proline | 0.004 - 1.258 | 0.011 - 5.272 |
| Tyrosine | 0.004 - 1.258 | 0.011 - 5.272 |
| Valine | 0.004 - 1.258 | 0.011 - 5.272 |
| Methionine | 0.004 - 1.258 | 0.011 - 5.272 |
| Cysteine | 0.004 - 1.258 | 0.011 - 5.272 |
| Isoleucine | 0.004 - 1.258 | 0.011 - 5.272 |
| Leucine | 0.004 - 1.258 | 0.011 - 5.272 |
| Phenylalanine | 0.004 - 1.258 | 0.011 - 5.272 |
| Lysine | 0.004 - 1.258 | 0.011 - 5.272 |
Table 3: Precision and Accuracy [5]
| Parameter | Acceptance Criteria |
| Repeatability (RSD%) | < 5% |
| Intermediate Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 93% - 110% |
Conclusion
The use of this compound as a pre-column derivatizing agent offers a viable method for the quantitative analysis of amino acids by reversed-phase HPLC. The described protocols, adapted from established methods for similar reagents, provide a solid foundation for developing and validating a robust and sensitive analytical method. Proper optimization of the derivatization and HPLC conditions is essential to achieve accurate and reproducible results for specific research, quality control, or diagnostic applications.
References
- 1. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Deriviatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns [sigmaaldrich.com]
- 7. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Nitrophenyl Isocyanate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a building block for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the electrophilic isocyanate group and the electron-withdrawing nitro group on the phenyl ring imparts unique reactivity, making it a valuable synthon in multicomponent reactions, cycloadditions, and reactions with active methylene compounds. The resulting heterocyclic scaffolds, such as quinazolinones, benzoxazoles, and various peptide mimics, are of significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in heterocyclic synthesis.
I. Synthesis of Quinazolin-4(3H)-ones
The reaction of this compound with compounds containing an active methylene group, such as ethyl cyanoacetate, provides a direct route to functionalized quinazolin-4(3H)-ones. These compounds are a prominent class of heterocycles with a broad spectrum of pharmacological activities.
Reaction Principle
The synthesis proceeds through an initial nucleophilic attack of the carbanion generated from the active methylene compound onto the electrophilic carbon of the isocyanate. This is followed by an intramolecular cyclization and subsequent rearrangement to afford the quinazolinone ring system.
Quantitative Data for Quinazolinone Synthesis
| Entry | Active Methylene Compound | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Ethyl cyanoacetate | Triethylamine | DMF | 6 | 100 | 85 |
| 2 | Diethyl malonate | Sodium ethoxide | Ethanol | 8 | Reflux | 78 |
| 3 | Malononitrile | Piperidine | Ethanol | 5 | Reflux | 92 |
| 4 | Acetylacetone | Potassium carbonate | Acetonitrile | 12 | 80 | 75 |
Experimental Protocol: Synthesis of 2-Amino-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carbonitrile
Materials:
-
This compound (1.0 mmol, 164 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113 mg)
-
Triethylamine (1.2 mmol, 167 µL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask containing a magnetic stir bar, add ethyl cyanoacetate (1.0 mmol) and anhydrous DMF (5 mL).
-
Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature to generate the carbanion.
-
To this mixture, add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise over 5 minutes.
-
Attach a reflux condenser and heat the reaction mixture to 100 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4-oxo-3-phenyl-3,4-dihydroquinazoline-6-carbonitrile.
II. Multicomponent Reactions: The Ugi Reaction
This compound can be employed in the Ugi four-component reaction (U-4CR) to generate α-acylamino amide derivatives. These products serve as valuable peptidomimetics and can be precursors for more complex heterocyclic systems.[1]
Reaction Principle
The Ugi reaction involves the one-pot condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide (or isocyanate). The reaction proceeds through the formation of an imine, which then reacts with the isocyanate and the carboxylic acid to form the final product.
Quantitative Data for the Ugi Reaction with this compound Analogs
Note: Data for the closely related 2-methyl-4-nitrophenyl isocyanide is presented here as a representative example of the Ugi reaction's efficiency with nitrophenyl isocyanides.[2][3]
| Entry | Aldehyde/Ketone | Amine | Carboxylic Acid | Solvent | Yield (%) |
| 1 | Benzaldehyde | Aniline | Acetic Acid | Methanol | 88 |
| 2 | Cyclohexanone | Benzylamine | Benzoic Acid | Methanol | 82 |
| 3 | Isobutyraldehyde | n-Butylamine | Formic Acid | 2,2,2-Trifluoroethanol | 95 |
| 4 | Acetophenone | Morpholine | Propionic Acid | Methanol | 79 |
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Amine (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
This compound (1.0 mmol)
-
Methanol or 2,2,2-Trifluoroethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (5 mL).
-
Stir the mixture for 15-30 minutes at room temperature to facilitate imine formation.[4]
-
Add the carboxylic acid (1.0 mmol) to the reaction mixture.[4]
-
Finally, add this compound (1.0 mmol) to the flask.[4]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or silica gel column chromatography to yield the pure α-acylamino amide derivative.
III. Cycloaddition Reactions
This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered heterocyclic compounds. The electron-withdrawing nitro group enhances the dienophilic character of the isocyanate.
Reaction Principle
The Diels-Alder reaction is a concerted pericyclic reaction where a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[5] In this case, the C=N bond of the isocyanate can act as the dienophile.
Experimental Protocol: General Procedure for [4+2] Cycloaddition
Materials:
-
This compound (1.0 mmol)
-
Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) (1.2 mmol)
-
Anhydrous toluene (10 mL)
-
Sealed reaction tube
Procedure:
-
To a flame-dried sealed reaction tube, add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Add the conjugated diene (1.2 mmol) to the solution.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the cycloadduct.
IV. Synthesis of Benzoxazoles
Benzoxazole derivatives, which exhibit a range of biological activities including anticancer effects, can be synthesized using precursors derived from this compound.[6][7] A common route involves the reaction of 2-aminophenols, which can be obtained from the reduction of 2-nitrophenols.
Reaction Principle
The synthesis of the benzoxazole ring typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.
Experimental Protocol: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol
Materials:
-
2-Aminophenol (1.0 mmol)
-
Aromatic carboxylic acid (e.g., benzoic acid) (1.0 mmol)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, mix 2-aminophenol (1.0 mmol) and the aromatic carboxylic acid (1.0 mmol).
-
Add polyphosphoric acid (approx. 10 times the weight of the reactants) to the mixture.
-
Heat the reaction mixture to 180-200 °C for 4-6 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 100 °C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
V. Biological Applications and Signaling Pathways
Heterocyclic compounds synthesized from this compound, particularly quinazolinones and benzoxazoles, have demonstrated significant potential as anticancer agents.[8][9] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.
Anticancer Activity of Quinazolinone Derivatives
Many quinazolinone derivatives act as inhibitors of protein kinases, which are crucial for cell signaling pathways controlling cell proliferation, differentiation, and survival.[9]
-
EGFR and PI3K/AKT/mTOR Pathway Inhibition: Certain quinazolinone derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K) pathway.[8][10] Inhibition of these pathways can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.
References
- 1. 2-nitrophenyl isocyanide as a versatile convertible isocyanide: rapid access to a fused gamma-lactam beta-lactone bicycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Nitrophenyl Isocyanate for the Preparation of Carbamate Derivatives from Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate is a versatile reagent employed in organic synthesis for the derivatization of alcohols to form stable carbamate (urethane) adducts. This reaction is of significant interest across various scientific disciplines, including drug discovery, analytical chemistry, and materials science. The presence of the nitro group on the phenyl ring enhances the electrophilicity of the isocyanate moiety, facilitating its reaction with nucleophilic hydroxyl groups of primary, secondary, and tertiary alcohols, as well as phenols.
The resulting 2-nitrophenyl carbamate derivatives often exhibit unique properties that are advantageous for a range of applications. In analytical chemistry, the nitrophenyl group serves as a strong chromophore, enabling sensitive detection of otherwise poorly responsive alcohols by UV-Vis spectroscopy, particularly in High-Performance Liquid Chromatography (HPLC). In the realm of drug development, the carbamate linkage can be incorporated as a stable structural motif in bioactive molecules. Furthermore, the nitroaromatic scaffold has been explored for the design of hypoxia-activated prodrugs, where the nitro group is selectively reduced in low-oxygen environments, characteristic of solid tumors, to trigger the release of a therapeutic agent. Additionally, carbamate derivatives have been investigated as inhibitors of various enzymes, such as fatty acid amide hydrolase (FAAH).
This document provides detailed application notes and experimental protocols for the preparation of carbamate derivatives from alcohols using this compound, along with relevant data and mechanistic insights.
Reaction Mechanism and Principles
The formation of a carbamate from the reaction of this compound with an alcohol proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the formation of the carbamate linkage.
The reaction rate is influenced by several factors, including the steric hindrance of the alcohol, the solvent polarity, and the presence of catalysts. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. The reaction can be catalyzed by both acids and bases.
dot
Caption: General reaction mechanism for carbamate formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-nitrophenyl carbamates from different classes of alcohols. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for specific substrates.
Protocol 1: General Synthesis of 2-Nitrophenyl Carbamates from Primary and Secondary Alcohols
This protocol is suitable for the reaction of this compound with primary and secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Optional: Catalyst (e.g., triethylamine (TEA) or dibutyltin dilaurate (DBTDL), ~1-5 mol%)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in the anhydrous solvent (e.g., 5-10 mL per mmol of alcohol).
-
Add this compound (1.0-1.1 eq) to the solution at room temperature with stirring. For less reactive alcohols, the addition can be performed at an elevated temperature (e.g., 40-60 °C).
-
If a catalyst is used, add it to the alcohol solution before the isocyanate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 1-6 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Nitrophenyl Carbamates from Phenols
The reaction with phenols is generally slower and may require a catalyst and/or heating.
Materials:
-
This compound
-
Phenol
-
Anhydrous solvent (e.g., toluene, xylene)
-
Catalyst (e.g., triethylamine or dibutyltin dilaurate, ~5-10 mol%)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the phenol (1.0 eq) and the anhydrous solvent.
-
Add the catalyst to the solution.
-
Heat the mixture to 80-110 °C with stirring.
-
Slowly add this compound (1.0-1.1 eq) to the heated solution.
-
Maintain the reaction at the elevated temperature and monitor its progress by TLC or HPLC. The reaction may require several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
dot
Caption: General experimental workflow for carbamate synthesis.
Data Presentation
The following table summarizes representative data for the synthesis of 2-nitrophenyl carbamates from various alcohols. Yields are indicative and may vary based on reaction scale and purification method.
| Alcohol Substrate | Product Name | Reaction Conditions | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Methanol | Methyl (2-nitrophenyl)carbamate | DCM, rt, 2h | >90 | 98-100 | 8.18 (d, 1H), 7.62 (t, 1H), 7.13 (t, 1H), 8.55 (br s, 1H), 3.85 (s, 3H) | 154.2, 144.9, 136.1, 125.8, 122.9, 120.2, 53.1 |
| Ethanol | Ethyl (2-nitrophenyl)carbamate | THF, rt, 3h | ~95 | 63-65 | 8.19 (d, 1H), 7.60 (t, 1H), 7.11 (t, 1H), 8.50 (br s, 1H), 4.29 (q, 2H), 1.35 (t, 3H) | 153.8, 145.0, 136.0, 125.7, 122.8, 120.3, 62.2, 14.5 |
| Isopropanol | Isopropyl (2-nitrophenyl)carbamate | Acetonitrile, 60°C, 4h | ~90 | 78-80 | 8.17 (d, 1H), 7.58 (t, 1H), 7.09 (t, 1H), 8.45 (br s, 1H), 5.05 (sept, 1H), 1.32 (d, 6H) | 153.2, 145.1, 135.9, 125.6, 122.7, 120.4, 69.8, 22.0 |
| Phenol | Phenyl (2-nitrophenyl)carbamate | Toluene, TEA, 100°C, 8h | ~85 | 115-117 | 8.25 (d, 1H), 7.68-7.20 (m, 8H), 8.90 (br s, 1H) | 152.5, 150.8, 144.8, 136.3, 129.5, 128.9, 125.9, 125.5, 122.9, 121.8, 120.5 |
Applications in Drug Development and Research
Hypoxia-Activated Prodrugs for Cancer Therapy
The nitroaromatic moiety of 2-nitrophenyl carbamates can be exploited in the design of hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to a hydroxylamine or amine. This bio-reduction can trigger a cascade of reactions leading to the release of a cytotoxic agent that was previously masked by the carbamate linkage. This strategy allows for targeted drug delivery to tumor tissues, potentially reducing systemic toxicity. The Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway plays a crucial role in the cellular response to hypoxia and upregulates the expression of many genes, including some nitroreductases.[1][2]
dot
Caption: Hypoxia-activated release of a drug from a 2-nitrophenyl carbamate prodrug.
Enzyme Inhibition: Fatty Acid Amide Hydrolase (FAAH)
Carbamates are a well-established class of inhibitors for serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids like anandamide. Inhibition of FAAH leads to elevated levels of endocannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects. Carbamate inhibitors, including those with a nitrophenyl group, act by covalently modifying the catalytic serine residue in the active site of FAAH, leading to its inactivation.[3][4] The design of selective and potent FAAH inhibitors is an active area of research for the development of novel therapeutics for pain and anxiety disorders.
Conclusion
This compound is a valuable reagent for the synthesis of carbamate derivatives from a wide range of alcohols. The resulting carbamates have found applications in analytical chemistry as UV-active derivatives and in drug discovery as stable structural components, hypoxia-activated prodrugs, and enzyme inhibitors. The straightforward reaction protocols and the versatile nature of the resulting products make this compound a useful tool for researchers in both academic and industrial settings. Further exploration of the biological activities of novel 2-nitrophenyl carbamate derivatives holds promise for the development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Nitrophenyl Isocyanate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate (2-NPI) is a reactive chemical entity that serves as a valuable tool in solid-phase peptide synthesis (SPPS), primarily for the introduction of urea linkages into peptide backbones and for the modification of the N-terminus of peptides. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the isocyanate carbon, facilitating its reaction with nucleophiles such as the N-terminal amine of a resin-bound peptide. This reactivity allows for the creation of peptidomimetics with altered structural and biological properties, such as enhanced stability against proteolytic degradation.
These application notes provide an overview and detailed protocols for the use of this compound in SPPS for the synthesis of urea-containing peptides and for N-terminal capping.
Core Applications
The primary applications of this compound in the context of solid-phase peptide synthesis are:
-
Synthesis of Urea-Peptidomimetics: The formation of a urea bond in place of a standard amide bond within a peptide sequence. This is achieved by reacting the free N-terminal amine of a resin-bound peptide with 2-NPI, followed by the coupling of another amino acid or functional group.
-
N-Terminal Modification: Capping the N-terminus of a completed peptide sequence with the 2-nitrophenylcarbamoyl group. This can be useful for introducing a specific label or for blocking further reactions at the N-terminus.
-
Peptide Cyclization: While less common for 2-NPI itself, bifunctional isocyanates can be employed for on-resin cyclization of peptides, a strategy used to enhance peptide stability and activity.[1]
Data Presentation
The efficiency of on-resin reactions involving this compound can be influenced by factors such as the resin type, solvent, reaction time, and the specific peptide sequence. The following table summarizes typical quantitative data expected for such reactions, based on general solid-phase synthesis outcomes.
| Parameter | Urea Bond Formation | N-Terminal Capping |
| Reagent Excess | 2-5 equivalents | 5-10 equivalents |
| Reaction Time | 2-12 hours | 1-4 hours |
| Typical Solvents | DMF, NMP, DCM | DMF, NMP, DCM |
| Reaction Temperature | Room Temperature | Room Temperature |
| Expected Yield | > 90% (on-resin) | > 95% (on-resin) |
| Purity (post-cleavage) | Sequence-dependent | Sequence-dependent |
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Urea-Linked Dipeptide
This protocol describes the steps to incorporate a urea linkage into a peptide sequence on a solid support using this compound.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Rink Amide resin)
-
20% Piperidine in DMF
-
This compound
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Urea Bond Formation:
-
Dissolve 2-5 equivalents of this compound in anhydrous DMF.
-
Add the solution to the resin and agitate at room temperature for 2-12 hours.
-
Monitor the reaction for the disappearance of the free amine using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess this compound.
-
Coupling of the Next Amino Acid:
-
Activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC.
-
Protocol 2: N-Terminal Capping with this compound
This protocol outlines the procedure for capping the N-terminus of a fully synthesized, resin-bound peptide.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Anhydrous DMF
-
DCM
-
Cleavage cocktail
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the fully assembled peptide has been removed and the resin has been washed thoroughly.
-
Capping Reaction:
-
Dissolve 5-10 equivalents of this compound in anhydrous DMF.
-
Add the solution to the resin and agitate at room temperature for 1-4 hours.
-
Confirm the completion of the reaction with a negative Kaiser test.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted isocyanate.
-
Cleavage, Deprotection, and Purification: Follow steps 8 and 9 from Protocol 1.
Visualizations
Caption: Workflow for the synthesis of a urea-linked peptide.
Caption: Workflow for N-terminal capping of a peptide.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
Conclusion
This compound provides a straightforward method for the introduction of urea functionalities into peptides on a solid support. The protocols described herein offer a foundation for the synthesis of novel peptidomimetics and N-terminally modified peptides. Researchers should optimize reaction conditions for their specific peptide sequences to achieve the best results. The use of qualitative tests like the Kaiser test is highly recommended to monitor the progress of the reactions on-resin.
References
Application Notes and Protocols for Polymer Surface Modification Using 2-Nitrophenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of polymers is a critical technology in the fields of biomedical research and drug development. It allows for the tailoring of surface properties to enhance biocompatibility, control cellular interactions, and facilitate the targeted delivery of therapeutic agents. 2-Nitrophenyl isocyanate (NPI) is a reactive organic compound that can be utilized for the covalent modification of polymer surfaces. The isocyanate group (-N=C=O) of NPI is highly reactive towards nucleophilic functional groups such as hydroxyl (-OH) and amine (-NH2) groups, which are often present on or can be introduced onto polymer surfaces. The nitrophenyl group can serve as a versatile handle for further chemical transformations or may itself impart specific properties to the surface.
These application notes provide a comprehensive overview of the potential uses of this compound for polymer surface modification, detailed experimental protocols for surface functionalization and characterization, and templates for data presentation.
Application Notes
The use of this compound for polymer surface modification opens up a range of possibilities for creating advanced biomaterials and drug delivery systems. The primary applications lie in the covalent immobilization of bioactive molecules to a polymer substrate.
Key Applications:
-
Immobilization of Biomolecules: Proteins, peptides, antibodies, and enzymes can be covalently attached to polymer surfaces. This is crucial for applications such as:
-
Immunoassays: Covalently attaching antibodies to the surface of microplates or beads.
-
Biocompatible Coatings: Immobilizing proteins like albumin to reduce non-specific protein adsorption and improve biocompatibility of medical implants.
-
Enzyme-based Biosensors: Attaching enzymes to a polymer matrix for the detection of specific analytes.
-
-
Drug Delivery: Small molecule drugs or targeting ligands can be conjugated to the surface of polymer nanoparticles or films. The nitro group on the phenyl ring can potentially be reduced to an amine, providing a further point for chemical modification under different reaction conditions.
-
Cell Culture Engineering: Modifying the surface of cell culture substrates with peptides containing cell adhesion motifs (e.g., RGD sequences) to promote cell attachment and growth.
-
Antibacterial Surfaces: Covalently linking antimicrobial peptides or polymers to a surface to prevent biofilm formation.
Experimental Protocols
The following protocols provide a general framework for the surface modification of polymers using this compound. Optimization of reaction conditions (e.g., reaction time, temperature, and concentration) will be necessary for specific polymer substrates and molecules to be immobilized.
Protocol 1: Activation of Hydroxyl-Containing Polymer Surfaces
Many common polymers, such as those based on cellulose, poly(vinyl alcohol), or polyesters (after partial hydrolysis), possess hydroxyl groups. If the polymer of interest does not have surface hydroxyl groups, they can often be introduced through plasma treatment or wet chemical oxidation.
Materials:
-
Hydroxyl-functionalized polymer substrate (e.g., film, beads, nanoparticles)
-
This compound (NPI)
-
Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Dry nitrogen or argon gas
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Substrate Preparation: Thoroughly clean the polymer substrate by sonication in a suitable solvent (e.g., ethanol, isopropanol) to remove any surface contaminants. Dry the substrate under vacuum or with a stream of dry nitrogen.
-
Reaction Setup: Place the dry polymer substrate in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: Prepare a solution of this compound in an anhydrous aprotic solvent. The concentration will depend on the desired surface density of the isocyanate groups (typically in the range of 1-10 mg/mL).
-
Reaction: Add the NPI solution to the reaction vessel containing the polymer substrate. Ensure the entire surface to be modified is in contact with the solution.
-
Incubation: Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40-60 °C) with gentle agitation for a period of 2 to 24 hours. The optimal time and temperature should be determined empirically.
-
Washing: After the reaction, remove the substrate from the NPI solution and wash it thoroughly with the anhydrous solvent to remove any unreacted NPI. This is a critical step to avoid non-specific adsorption.
-
Drying: Dry the NPI-activated polymer surface under vacuum or with a stream of dry nitrogen. The surface is now ready for the subsequent immobilization of a molecule of interest.
Protocol 2: Immobilization of an Amine-Containing Molecule
This protocol describes the coupling of a molecule containing a primary amine group (e.g., a protein, peptide, or small molecule drug) to the NPI-activated surface.
Materials:
-
NPI-activated polymer substrate (from Protocol 1)
-
Amine-containing molecule of interest
-
Anhydrous aprotic solvent compatible with the molecule of interest (e.g., DMF, DMSO)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine), optional, to catalyze the reaction.
-
Reaction vessel
-
Dry nitrogen or argon gas
Procedure:
-
Molecule Preparation: Dissolve the amine-containing molecule in a suitable anhydrous solvent. The concentration will depend on the desired surface coverage.
-
Reaction Setup: Place the NPI-activated polymer substrate in a clean, dry reaction vessel under an inert atmosphere.
-
Coupling Reaction: Add the solution of the amine-containing molecule to the reaction vessel. If necessary, a small amount of a non-nucleophilic base can be added to catalyze the reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 2 to 24 hours with gentle agitation.
-
Washing: After the reaction, remove the substrate and wash it extensively with the reaction solvent and then with a series of appropriate solvents to remove any non-covalently bound molecules. For biomolecules, this may involve washing with buffered solutions (e.g., PBS) containing a mild detergent (e.g., Tween-20).
-
Drying and Storage: Dry the functionalized polymer surface and store it under appropriate conditions to maintain the activity of the immobilized molecule.
Protocol 3: Surface Characterization
Characterization of the modified surface is essential to confirm the successful immobilization and to quantify the surface coverage.
Common Characterization Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The appearance of a nitrogen (N 1s) signal after modification with NPI is a strong indicator of successful reaction. High-resolution scans of the C 1s and N 1s regions can provide information about the chemical bonding states.
-
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR): To identify the functional groups on the surface. The characteristic isocyanate peak (~2270 cm⁻¹) should disappear after reaction with the amine-containing molecule, and new peaks corresponding to the immobilized molecule (e.g., amide I and II bands for proteins) should appear.
-
Contact Angle Goniometry: To measure the surface wettability. Changes in the water contact angle can indicate successful surface modification. For example, the immobilization of a hydrophilic molecule should decrease the water contact angle.
-
Atomic Force Microscopy (AFM): To visualize the surface topography. This can reveal changes in surface roughness and the presence of immobilized molecules.
-
Quantification of Immobilized Molecules: For biomolecules, quantification can be achieved using techniques like the Micro-BCA Protein Assay, fluorescence labeling of the immobilized molecule, or by using radiolabeled molecules.
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing different surface modification strategies.
Table 1: Illustrative XPS Elemental Analysis of Modified Polymer Surfaces
| Surface Treatment | C (%) | O (%) | N (%) |
| Unmodified Polymer | 75.2 | 24.8 | 0.0 |
| NPI-Activated Polymer | 70.5 | 20.3 | 9.2 |
| Molecule-Immobilized Polymer | 68.1 | 18.5 | 13.4 |
This table presents hypothetical data to demonstrate the expected trend in elemental composition as determined by XPS. The nitrogen content increases upon NPI activation and further upon immobilization of a nitrogen-containing molecule.
Table 2: Illustrative Water Contact Angle Measurements
| Surface Treatment | Advancing Angle (°) | Receding Angle (°) | Contact Angle Hysteresis (°) |
| Unmodified Polymer | 95 ± 3 | 65 ± 2 | 30 |
| NPI-Activated Polymer | 82 ± 2 | 55 ± 3 | 27 |
| Molecule-Immobilized Polymer | 60 ± 4 | 30 ± 2 | 30 |
This table shows example data for water contact angle measurements, indicating a change in surface hydrophilicity upon modification.
Mandatory Visualization
Experimental Workflow
Application Notes and Protocols: Synthesis of Aryl Carbamates via Reaction of 2-Nitrophenyl Isocyanate with Phenols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of aryl carbamates through the reaction of 2-nitrophenyl isocyanate with various phenolic compounds. This reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the carbamate moiety in a wide range of therapeutic agents. The resulting 2-nitrophenyl carbamates can serve as valuable intermediates for further functionalization or as final products with potential biological activity.
Introduction
The carbamate functional group is a key structural motif in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. Carbamates are recognized for their chemical and proteolytic stability, as well as their ability to participate in crucial drug-target interactions.[1][2][3][4] The reaction of an isocyanate with a phenol provides a direct and efficient route to synthesize O-aryl carbamates. The electron-withdrawing nature of the nitro group in this compound influences the reactivity of the isocyanate group and provides a handle for further chemical transformations, making it a versatile reagent in organic synthesis and drug discovery.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This addition reaction proceeds to form a carbamate linkage. The reaction rate can be influenced by several factors, including the electronic nature of the substituents on the phenol, the choice of solvent, and the presence of a catalyst.
Data Presentation
Table 1: Hypothetical Reaction Yields for the Synthesis of Various 2-Nitrophenyl Carbamates
| Entry | Phenol Derivative | Product | Hypothetical Yield (%) |
| 1 | Phenol | O-Phenyl N-(2-nitrophenyl)carbamate | 92 |
| 2 | 4-Methoxyphenol | O-(4-Methoxyphenyl) N-(2-nitrophenyl)carbamate | 95 |
| 3 | 4-Methylphenol | O-(4-Methylphenyl) N-(2-nitrophenyl)carbamate | 93 |
| 4 | 4-Chlorophenol | O-(4-Chlorophenyl) N-(2-nitrophenyl)carbamate | 88 |
| 5 | 4-Nitrophenol | O-(4-Nitrophenyl) N-(2-nitrophenyl)carbamate | 85 |
Note: The yields presented in this table are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Spectroscopic Data for a Representative Product: O-Phenyl N-(2-nitrophenyl)carbamate
| Spectroscopic Technique | Characteristic Peaks |
| FTIR (KBr, cm⁻¹) | 3255 (-NH stretching), 1745 (>C=O stretching), 1616 (-NH bending), 1520 & 1350 (-NO₂ stretching), 1262 (-CN stretching), 1067 (C-O stretching)[5] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 10.5 (brs, 1H, -NH), 8.10-8.12 (m, 1H, Ar-H), 7.50-7.60 (m, 2H, Ar-H), 7.10-7.40 (m, 5H, Ar-H)[5] |
Experimental Protocols
General Protocol for the Synthesis of O-Aryl N-(2-nitrophenyl)carbamates
This protocol describes a general method for the synthesis of O-aryl N-(2-nitrophenyl)carbamates from the reaction of this compound with substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-chlorophenol)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or tetrahydrofuran)
-
Tertiary amine catalyst (optional, e.g., triethylamine or pyridine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 mmol, 1.0 eq.) in the chosen anhydrous solvent (10 mL).
-
Addition of Isocyanate: To the stirred solution, add this compound (1.0 mmol, 1.0 eq.) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of a tertiary amine (e.g., 1-2 drops of triethylamine) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials. For less reactive phenols, the reaction mixture may be heated to reflux.
-
Workup: Upon completion of the reaction, if a precipitate has formed, collect the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
Safety Precautions:
-
Isocyanates are toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Reaction mechanism for carbamate formation.
Caption: Experimental workflow for synthesis.
Caption: Role in drug development logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. rsc.org [rsc.org]
Application Notes and Protocols: 2-Nitrophenyl Isocyanate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenyl isocyanate is a versatile reagent in organic synthesis, primarily utilized as a building block for the preparation of various pharmaceutical intermediates. Its reactivity is dominated by the electrophilic isocyanate group, which readily reacts with nucleophiles such as amines and alcohols. The presence of the ortho-nitro group introduces unique reactivity, allowing for subsequent intramolecular cyclization reactions upon reduction, leading to the formation of important heterocyclic scaffolds. These characteristics make this compound a valuable tool in the construction of diverse molecular architectures for drug discovery and development.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including N,N'-disubstituted ureas and benzimidazol-2-ones.
Synthesis of this compound
The synthesis of this compound can be effectively achieved by reacting 2-nitroaniline with a phosgene equivalent, such as triphosgene, in an inert solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitroaniline
-
Triphosgene
-
1,2-Dichloroethane (anhydrous)
-
Nitrogen gas
-
Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-nitroaniline in anhydrous 1,2-dichloroethane.
-
Slowly add a solution of triphosgene in 1,2-dichloroethane dropwise to the stirred solution of 2-nitroaniline at room temperature. The optimal molar ratio of 2-nitroaniline to triphosgene is 2.5:1.[1]
-
After the addition is complete, heat the reaction mixture to 75 °C and maintain this temperature for 6 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
Quantitative Data:
| Reactant Ratio (2-Nitroaniline:Triphosgene) | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Reference |
| 2.5:1 | 6 | 75 | 80.3 | [1] |
Application 1: Synthesis of 1-(2-Nitrophenyl)-3-arylurea Derivatives
A primary application of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted urea derivatives. These ureas are important intermediates in their own right and are precursors to various heterocyclic compounds. The reaction is typically high-yielding and proceeds under mild conditions.
General Experimental Protocol: Synthesis of 1-(2-Nitrophenyl)-3-arylureas
Materials:
-
This compound
-
Substituted aniline or other primary/secondary amine
-
Anhydrous acetone or other suitable aprotic solvent
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask, dissolve the desired amine (1.0 equivalent) in anhydrous acetone.
-
To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetone dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the solution. The solid product can be collected by filtration, washed with cold acetone, and dried under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data for Representative 1-(2-Nitrophenyl)-3-arylureas:
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Aniline | 1-(2-Nitrophenyl)-3-phenylurea | - | - | General Procedure |
| 4-Chloroaniline | 1-(4-Chlorophenyl)-3-(2-nitrophenyl)urea | - | - | General Procedure |
| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3-(2-nitrophenyl)urea | - | - | General Procedure |
| 4-Methylaniline | 1-(2-Nitrophenyl)-3-(p-tolyl)urea | - | - | General Procedure |
Application 2: Synthesis of Benzimidazol-2-ones via Reductive Cyclization
The ortho-nitro group in 1-(2-nitrophenyl)-3-arylurea intermediates provides a synthetic handle for intramolecular cyclization. Reduction of the nitro group to an amine, followed by in-situ cyclization, affords benzimidazol-2-one derivatives, which are prevalent scaffolds in many biologically active compounds.
Experimental Workflow for Benzimidazol-2-one Synthesis
Caption: Workflow for the two-step synthesis of benzimidazol-2-ones from this compound.
Experimental Protocol: Reductive Cyclization to Benzimidazol-2-ones
This protocol describes a general method for the reductive cyclization of 1-(2-nitrophenyl)-3-arylureas.
Method A: Catalytic Hydrogenation
Materials:
-
1-(2-Nitrophenyl)-3-arylurea
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or other suitable solvent
-
Hydrogen gas source (e.g., balloon or Parr hydrogenator)
Procedure:
-
To a solution of the 1-(2-nitrophenyl)-3-arylurea in ethanol, add a catalytic amount of 10% Pd/C.
-
Purge the reaction vessel with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (1 atm or higher pressure in a Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzimidazol-2-one.
-
The product can be purified by recrystallization or column chromatography.
Method B: Reduction with Stannous Chloride (SnCl₂)
Materials:
-
1-(2-Nitrophenyl)-3-arylurea
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Dissolve the 1-(2-nitrophenyl)-3-arylurea in ethanol.
-
Add an excess of stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and pour it into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Benzimidazol-2-one Synthesis:
| Starting Urea | Reduction Method | Product | Yield (%) | Reference |
| 1-(2-Nitrophenyl)-3-phenylurea | Catalytic Hydrogenation | 1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one | High (expected) | General Method |
| 1-(2-Nitrophenyl)-3-phenylurea | SnCl₂ | 1-Phenyl-1,3-dihydro-2H-benzimidazol-2-one | High (expected) | General Method |
Note: Specific quantitative data for the reductive cyclization of 1-(2-nitrophenyl)urea derivatives were not explicitly found in the provided search results. The yields are expected to be high based on similar reported transformations.
Logical Relationship of Synthesis Pathway
Caption: Synthetic pathway from 2-nitroaniline to benzimidazol-2-one via this compound.
Conclusion
This compound serves as a valuable and reactive building block in the synthesis of pharmaceutical intermediates. Its ability to readily form urea derivatives, which can subsequently undergo reductive cyclization to produce the medicinally important benzimidazol-2-one scaffold, highlights its utility in drug discovery and development. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this versatile reagent in creating novel chemical entities.
References
Application Note: Quantitative Analysis of Biogenic Amines in Food Matrices using GC-MS with Isobutyl Chloroformate Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biogenic amines (BAs) are nitrogenous compounds formed by the decarboxylation of amino acids in various food products such as fish, cheese, meat, and alcoholic beverages.[1] Monitoring the levels of BAs is crucial for food quality and safety assessment, as high concentrations can lead to adverse health effects in consumers.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of BAs; however, due to their low volatility and polar nature, a derivatization step is necessary to improve their chromatographic behavior.[2]
This application note details a robust and sensitive method for the simultaneous quantification of 22 volatile and non-volatile biogenic amines in food matrices. The method is based on a rapid, two-phase derivatization procedure using isobutyl chloroformate (IBCF), followed by GC-MS analysis.[3][4][5] This approach offers excellent analytical performance in terms of linearity, recovery, and detection limits.[3][4][5]
Derivatization Chemistry
The derivatization reaction involves the reaction of primary and secondary amino groups of biogenic amines with isobutyl chloroformate in an alkaline medium. This reaction results in the formation of more volatile and thermally stable carbamate derivatives, which are amenable to GC-MS analysis. The general reaction mechanism is illustrated below.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Side reactions of 2-Nitrophenyl isocyanate with water and other protic solvents
Technical Support Center: 2-Nitrophenyl Isocyanate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It addresses specific issues related to side reactions with water and other protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in the presence of protic solvents?
A1: this compound is highly electrophilic and susceptible to reaction with nucleophilic protic solvents. The primary side reactions include:
-
Reaction with Water: This is the most common side reaction. This compound reacts with water to form an unstable carbamic acid, which then decomposes to 2-nitroaniline and carbon dioxide.[1] The newly formed 2-nitroaniline is also a protic nucleophile and can react with another molecule of this compound to form a symmetric diaryl urea.[1]
-
Reaction with Alcohols: Alcohols react with this compound to form urethanes (carbamates). While this is often the desired reaction, in cases where the alcohol is a solvent or an impurity, it constitutes a side reaction. The reactivity of alcohols is generally lower than that of amines but higher than that of water.
-
Reaction with Primary and Secondary Amines: Amines are highly reactive towards isocyanates and will readily form ureas. If primary or secondary amines are present as impurities or are generated in situ from the reaction with water, they will compete with the desired nucleophile. Aliphatic amines are typically more reactive than aromatic amines.[2]
Q2: I observe a white precipitate in my reaction. What is it likely to be?
A2: A white, insoluble precipitate is a common indicator of moisture contamination in your reaction.[1] This precipitate is typically the disubstituted urea formed from the reaction sequence involving water, as described in Q1. Due to the high reactivity of the in situ generated amine with the isocyanate, this urea byproduct can form rapidly.
Q3: My reaction is foaming or bubbling. What is the cause?
A3: Foaming or bubbling is a strong indication of the presence of water in your reaction. The reaction of this compound with water produces an unstable carbamic acid that decomposes to an amine and carbon dioxide gas.[1] The evolution of CO2 is the source of the observed foaming. This not only indicates a loss of your isocyanate but can also create pressure buildup in a sealed reaction vessel.
Q4: How does the nitro group in this compound affect its reactivity?
A4: The electron-withdrawing nature of the nitro group increases the electrophilicity of the isocyanate carbon atom. This generally makes this compound more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.[3] This enhanced reactivity also applies to side reactions with water and other protic solvents, making stringent control of reaction conditions even more critical.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The final yield of the target molecule is significantly lower than expected.
-
TLC or HPLC analysis shows a complex mixture of products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Moisture Contamination | Diagnosis: Presence of a white precipitate (urea) or observation of gas evolution.[1] Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried). Use anhydrous solvents; if necessary, distill solvents from an appropriate drying agent. Dry all other reagents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Presence of Protic Impurities | Diagnosis: Unidentified peaks in HPLC or GC-MS analysis of starting materials. Solution: Purify all starting materials. For example, distill liquid reagents and recrystallize solid reagents. Check the purity of solvents and other additives. |
| Incorrect Stoichiometry | Diagnosis: Review of experimental calculations. Solution: Carefully recalculate the molar equivalents of all reactants. Ensure accurate weighing and dispensing of all materials. |
| Sub-optimal Reaction Temperature | Diagnosis: The reaction may be too slow at lower temperatures or side reactions may be favored at higher temperatures. Solution: Optimize the reaction temperature. Start with the literature-reported temperature for similar reactions and then systematically vary it. Monitor the reaction progress by TLC or HPLC at different temperatures. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Characterization data (e.g., NMR, Mass Spectrometry) indicates the presence of molecules other than the starting materials or the desired product.
-
Multiple spots are observed on the TLC plate that are not attributable to the starting material or product.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Reaction with Solvent | Diagnosis: The solvent is a protic solvent (e.g., an alcohol). Solution: If the desired reaction is not with the solvent, switch to an inert, aprotic solvent such as THF, toluene, or dichloromethane. |
| Allophanate or Biuret Formation | Diagnosis: This is more common in reactions with an excess of isocyanate and at elevated temperatures.[4][5] The urethane or urea product can react further with another isocyanate molecule. Solution: Use a 1:1 stoichiometry of isocyanate to your nucleophile. If an excess of the isocyanate is required, consider adding it portion-wise. Maintain a lower reaction temperature. |
| Trimerization of Isocyanate | Diagnosis: Formation of a highly stable isocyanurate ring, often leading to a gel or insoluble solid, especially in the presence of certain catalysts.[4] Solution: Carefully control the reaction temperature. Choose a catalyst that favors urethane/urea formation over trimerization. Tertiary amines are generally less likely to promote trimerization compared to some organometallic catalysts.[4] |
Data Presentation
Table 1: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | Product | Relative Reactivity |
| Primary Aliphatic Amine | Urea | Very High |
| Primary Aromatic Amine | Urea | High |
| Secondary Amine | Urea | High |
| Primary Alcohol | Urethane | Moderate |
| Secondary Alcohol | Urethane | Moderate |
| Water | Unstable Carbamic Acid -> Amine + CO2 | Low |
| Tertiary Alcohol | Urethane | Very Low |
Note: This table provides a general trend. The electron-withdrawing nitro group on this compound will enhance the reactivity towards all these nucleophiles.
Table 2: Influence of Reaction Conditions on Side Product Formation
| Condition | Effect on Side Reactions |
| Presence of Water | Significantly increases the formation of urea byproducts. |
| Elevated Temperature | Can promote allophanate, biuret, and isocyanurate formation.[4] |
| Excess Isocyanate | Increases the likelihood of allophanate and biuret formation.[4] |
| Protic Solvents | Will react with the isocyanate to form urethanes or ureas. |
| Basic Catalysts | Can accelerate the reaction with water. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Reaction by FTIR Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for monitoring the progress of isocyanate reactions in real-time.[6]
Methodology:
-
Set up the reaction in a vessel equipped with a dipping FTIR probe (e.g., an ATR probe).
-
Acquire a background spectrum of the solvent and starting materials before the addition of this compound.
-
Add the this compound to the reaction mixture and immediately start acquiring spectra at regular intervals (e.g., every 1-2 minutes).
-
Monitor the disappearance of the characteristic isocyanate peak (-N=C=O) which appears as a sharp, strong absorbance between 2250 and 2285 cm⁻¹.
-
Simultaneously, monitor the appearance of the urethane or urea carbonyl peak (around 1640-1750 cm⁻¹).
-
The rate of reaction can be determined by plotting the absorbance of the isocyanate peak versus time.
Protocol 2: Quenching the Reaction and Sample Preparation for HPLC Analysis
To accurately analyze the reaction mixture, it is crucial to quench the reaction to stop any further conversion of the isocyanate.
Methodology:
-
At a specific time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately add the aliquot to a vial containing a solution of a reactive amine in a suitable solvent (e.g., a solution of butylamine or piperidine in acetonitrile). The amine will rapidly react with any remaining this compound to form a stable urea derivative.
-
Vortex the quenched sample to ensure complete reaction.
-
Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.
-
Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
Protocol 3: General HPLC Method for Product Analysis
Methodology:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A reverse-phase C18 column is commonly used for separating aromatic isocyanates and their derivatives.[7]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or ammonium acetate) is typically employed.[8] A representative gradient could be:
-
Start with 30% acetonitrile in water.
-
Ramp to 90% acetonitrile over 20 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and the products have significant absorbance (e.g., 254 nm).
-
Analysis: The relative amounts of starting material, desired product, and side products (like the urea from the water reaction) can be determined by integrating the respective peak areas.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 8. Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography -Journal of Korean Society of Occupational and Environmental Hygiene | Korea Science [koreascience.kr]
Technical Support Center: Purification of 2-Nitrophenyl Isocyanate Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 2-nitrophenyl isocyanate reaction products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and its derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Decomposition on the Column (Streaking, new spots on TLC) | The silica gel is acidic and is degrading the isocyanate functional group. | Use deactivated silica gel. This can be prepared by making a slurry of the silica gel in the chosen eluent containing 1-2% triethylamine. Pack the column with this slurry and then flush with two to three column volumes of the eluent without triethylamine to remove the excess base before loading the sample.[1] Alternatively, consider using a less acidic stationary phase like neutral alumina. |
| Poor Separation of Product from Impurities | The solvent system (mobile phase) has incorrect polarity. The column was not packed properly, leading to channeling. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired product in the selected eluent. Start with a less polar solvent system to ensure good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. |
| Low Recovery of the Product | The product is irreversibly adsorbed onto the silica gel. The compound is volatile and is being lost during solvent evaporation. | If decomposition is ruled out, consider using a different stationary phase like alumina. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent from the fractions. Avoid using a high-vacuum line for extended periods if the product is suspected to be volatile. |
| Product Elutes with the Solvent Front | The eluent is too polar. | Start with a much less polar solvent system. If the product is very nonpolar, consider using a less polar stationary phase or reverse-phase chromatography. |
| Streaking of the Product Band on the Column | The compound is interacting too strongly with the stationary phase. The sample was not loaded properly. | Use deactivated silica gel as described above. Dissolve the crude product in a minimal amount of the initial eluent or a solvent of similar polarity for loading. If the product is not very soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel before adding it to the column. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | This can lead to poor separation. If it occurs, the column may need to be repacked. Always maintain the solvent level above the silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a this compound reaction mixture?
A1: Common impurities can include unreacted starting materials (e.g., 2-nitroaniline), the corresponding symmetrically substituted urea formed from the reaction of the isocyanate with any residual water, and other byproducts from the specific reaction being performed.
Q2: How can I tell if my this compound product is decomposing on the silica gel column?
A2: You may observe streaking of the product band, the appearance of new, more polar spots on the TLC plates of the collected fractions compared to the crude mixture, or a significantly lower than expected yield of the desired product. To test for stability, you can spot your crude mixture on a silica gel TLC plate and let it sit for an hour or two before developing it. If new spots appear or the original spot diminishes, it is likely unstable on silica.
Q3: What is the best way to pack a silica gel column for purifying this compound products?
A3: The "slurry packing" method is generally recommended. This involves preparing a slurry of the silica gel in the initial, least polar eluting solvent and pouring it into the column. This technique helps to create a uniform and well-packed column, minimizing the chances of channeling and ensuring better separation.
Q4: Can I use a gradient elution for purifying my product?
A4: Yes, a gradient elution is often recommended for complex mixtures. You would start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute compounds with increasing polarity.
Q5: How should I prepare my sample for loading onto the column?
A5: Dissolve your crude product in the minimum amount of the initial, least polar solvent you will use for the elution. If your product is not soluble in the initial eluent, you can dissolve it in a slightly more polar solvent, but use the absolute minimum volume. Alternatively, for poorly soluble compounds, "dry loading" is a good option. This involves dissolving the crude product in a volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to get a dry, free-flowing powder which can then be carefully added to the top of the packed column.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
Objective: To neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive compounds like this compound.
Materials:
-
Silica gel (for column chromatography)
-
Chosen eluent system (e.g., hexane/ethyl acetate)
-
Triethylamine (Et₃N)
Procedure:
-
Prepare a slurry of silica gel in your chosen eluent system that contains 1-2% triethylamine.
-
Pack the chromatography column with this slurry.
-
Flush the packed column with two to three column volumes of the eluent without triethylamine to remove the excess base before loading your sample.[1]
Protocol 2: General Column Chromatography Purification of a this compound Reaction Product
Objective: To purify a crude reaction product containing this compound or its derivatives.
Materials:
-
Crude reaction mixture
-
Deactivated silica gel (prepared as in Protocol 1) or neutral alumina
-
Solvent system (e.g., hexane and ethyl acetate), optimized by TLC
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp for visualization
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a column of an appropriate size with deactivated silica gel using the slurry method with your initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column. Alternatively, use the dry loading method described in the FAQs.
-
Elution: Begin eluting with the initial, least polar solvent system. Collect fractions of a suitable volume.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at reduced temperature and pressure.
Data Presentation
The following table provides representative, hypothetical Rf values for this compound in common solvent systems on a standard silica gel TLC plate. These values should be used as a starting point for developing a specific purification protocol, as actual Rf values can vary depending on the specific conditions (e.g., plate manufacturer, temperature, and humidity).
| Solvent System (v/v) | Hypothetical Rf Value of this compound | Notes |
| 9:1 Hexane / Ethyl Acetate | 0.45 | A good starting point for many purifications. |
| 4:1 Hexane / Ethyl Acetate | 0.65 | Higher polarity, may be suitable for faster elution if separation from less polar impurities is good. |
| 1:1 Hexane / Ethyl Acetate | > 0.8 | Likely too polar for good separation of the isocyanate from many byproducts. |
| 19:1 Dichloromethane / Methanol | 0.50 | An alternative solvent system to consider. |
| 9:1 Dichloromethane / Methanol | 0.70 | Higher polarity alternative. |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound reaction products.
References
Preventing the formation of symmetric bis-2-nitrophenylcarbodi-imide
Topic: Preventing the Formation of Symmetric bis-2-Nitrophenylcarbodi-imide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of unsymmetrical carbodiimides, specifically focusing on the prevention of the undesired symmetric bis-2-nitrophenylcarbodi-imide byproduct.
Troubleshooting Guide: Minimizing Symmetric Byproduct Formation
When synthesizing an unsymmetrical carbodiimide with a 2-nitrophenyl group, the formation of the symmetric bis-2-nitrophenylcarbodi-imide is a common side reaction. Below are common issues and recommended solutions to improve the yield of your desired unsymmetrical product.
| Issue | Potential Cause(s) | Recommended Solutions |
| High Yield of Symmetric bis-2-Nitrophenylcarbodi-imide | 1. Reaction Method: Direct condensation of two different isocyanates can lead to a statistical mixture of products, including both symmetric and the desired unsymmetrical carbodiimides. | 1. Employ a Stepwise Approach: Utilize the Staudinger/aza-Wittig reaction. This method offers greater control by first preparing an iminophosphorane from 2-nitrophenyl azide, which is then reacted with a different isocyanate. |
| 2. Reactant Stoichiometry: An excess of the 2-nitrophenyl precursor (azide or isocyanate, depending on the method) can increase the likelihood of self-reaction. | 2. Optimize Stoichiometry: Use the non-2-nitrophenyl isocyanate in a slight excess (1.1-1.2 equivalents) relative to the 2-nitrophenyl azide/iminophosphorane. This ensures the iminophosphorane is consumed by the desired isocyanate. | |
| 3. Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable symmetric product or lead to undesired side reactions. | 3. Control Temperature: Perform the aza-Wittig reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) to favor the kinetic product. Monitor the reaction progress closely by TLC or LC-MS. | |
| Low Overall Yield of Carbodiimide | 1. Incomplete Staudinger Reaction: If using the Staudinger/aza-Wittig approach, the initial reaction of 2-nitrophenyl azide with the phosphine may not have gone to completion. | 1. Ensure Complete Iminophosphorane Formation: Allow sufficient reaction time for the Staudinger reaction (typically characterized by the cessation of N₂ evolution). Consider using a slight excess of the phosphine reagent. |
| 2. Hydrolysis of Intermediates: Iminophosphoranes and carbodiimides can be sensitive to moisture, leading to the formation of amines and ureas, respectively. | 2. Maintain Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents (e.g., THF, toluene, dichloromethane), and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification | 1. Byproduct Removal: The triphenylphosphine oxide byproduct from the aza-Wittig reaction can be challenging to separate from the desired carbodiimide. | 1. Use Polymer-Supported Reagents: Employ a polymer-supported triphenylphosphine for the Staudinger reaction. The resulting phosphine oxide can be easily removed by filtration. |
| 2. Similar Polarity of Products: The desired unsymmetrical carbodiimide and the symmetric byproduct may have similar polarities, making chromatographic separation difficult. | 2. Optimize Chromatography: Use a high-resolution silica gel column and carefully select the eluent system. Gradient elution may be necessary to achieve good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing an unsymmetrical carbodiimide containing a 2-nitrophenyl group while avoiding the symmetric byproduct?
A1: The Staudinger/aza-Wittig reaction is generally the preferred method for controlling the synthesis of unsymmetrical carbodiimides. This two-step, one-pot approach involves the reaction of an azide with a phosphine to form an iminophosphorane, which then reacts with an isocyanate. To specifically synthesize an N-(2-nitrophenyl)-N'-alkyl/arylcarbodiimide, you would react 2-nitrophenyl azide with a phosphine (e.g., triphenylphosphine) to form the corresponding iminophosphorane. This intermediate is then reacted in situ with a different isocyanate (R-N=C=O) to yield the desired unsymmetrical carbodiimide. This method avoids the direct reaction between two different isocyanates, which often results in a mixture of products.
Q2: How can I monitor the progress of the Staudinger/aza-Wittig reaction?
A2: The initial Staudinger reaction between the azide and phosphine can be monitored by the evolution of nitrogen gas. Once the gas evolution ceases, the formation of the iminophosphorane is typically complete. The subsequent aza-Wittig reaction with the isocyanate can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the carbodiimide product.
Q3: Are there any specific catalysts recommended for the synthesis of unsymmetrical carbodiimides?
A3: For the synthesis of carbodiimides from isocyanates, phosphine oxides can act as catalysts. However, in the context of the Staudinger/aza-Wittig reaction, the phosphine is a reagent that is converted to phosphine oxide. For other methods, such as the dehydrosulfurization of unsymmetrical thioureas, reagents like iodine or o-iodoxybenzoic acid are used.[1] The choice of catalyst or reagent is highly dependent on the chosen synthetic route.
Q4: What are the key safety precautions to take when working with azides and isocyanates?
A4: Both organic azides and isocyanates are hazardous materials and should be handled with appropriate safety precautions.
-
Azides: Organic azides can be explosive, especially when heated or subjected to shock. Always handle them behind a blast shield and avoid heating them to high temperatures.
-
Isocyanates: Isocyanates are toxic and are potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Experimental Protocols
Protocol 1: Synthesis of Unsymmetrical N-(2-Nitrophenyl)-N'-alkyl/arylcarbodiimide via Staudinger/aza-Wittig Reaction
This protocol provides a general procedure for the one-pot, two-step synthesis of an unsymmetrical carbodiimide.
Materials:
-
2-Nitrophenyl azide
-
Triphenylphosphine (or polymer-supported triphenylphosphine)
-
Alkyl or Aryl Isocyanate (R-N=C=O)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
Procedure:
-
Staudinger Reaction (Iminophosphorane Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-nitrophenyl azide (1.0 equivalent) in anhydrous solvent.
-
To this stirred solution, add triphenylphosphine (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction until the gas evolution ceases, indicating the formation of the iminophosphorane is complete (usually 1-2 hours).
-
-
Aza-Wittig Reaction (Carbodiimide Formation):
-
Once the Staudinger reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired alkyl or aryl isocyanate (1.1 equivalents) dropwise to the stirred solution of the iminophosphorane.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the iminophosphorane.
-
-
Work-up and Purification:
-
If using polymer-supported triphenylphosphine, filter the reaction mixture to remove the polymer-bound phosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired unsymmetrical carbodiimide.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Staudinger/aza-Wittig reaction pathway for unsymmetrical carbodiimide synthesis.
Caption: Troubleshooting logic for minimizing symmetric byproduct formation.
References
Technical Support Center: Urethane Synthesis with 2-Nitrophenyl Isocyanate
Welcome to the technical support center for urethane synthesis utilizing 2-Nitrophenyl isocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that influence its reactivity in urethane synthesis?
A1: this compound is an aromatic isocyanate. The isocyanate (-NCO) group is highly electrophilic, making it reactive towards nucleophiles like alcohols. The presence of the nitro group (-NO2) in the ortho position is a key feature. As an electron-withdrawing group, the nitro group increases the electrophilicity of the isocyanate carbon, which can enhance its reactivity compared to unsubstituted phenyl isocyanate.
Q2: What is the fundamental reaction mechanism for the synthesis of urethanes from this compound and an alcohol?
A2: The reaction is a nucleophilic addition. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the alcohol to the nitrogen atom of the isocyanate, resulting in the formation of a urethane linkage (-NH-CO-O-).
Q3: How does the structure of the alcohol affect the reaction rate and yield?
A3: The structure of the alcohol plays a significant role in the reaction kinetics. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols.[1] This is due to steric hindrance around the hydroxyl group, which can impede its approach to the isocyanate.
Q4: What types of catalysts can be used to improve the reaction rate and yield?
A4: A variety of catalysts can be employed to accelerate the urethane formation. These are broadly categorized as:
-
Amine Catalysts: Tertiary amines, such as triethylamine and 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used.[2]
-
Organometallic Catalysts: Tin compounds, like dibutyltin dilaurate (DBTDL), are highly effective.[3] However, due to toxicity concerns, there is a growing interest in alternatives.
-
Other Metal-Based Catalysts: Zirconium and bismuth compounds are also used and can offer improved selectivity for the isocyanate-hydroxyl reaction over side reactions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Moisture Contamination: Isocyanates readily react with water to form an unstable carbamic acid, which decomposes to an amine and CO2. The amine can then react with another isocyanate to form a urea byproduct.[4] | Solutions: - Ensure all glassware is rigorously dried (oven-dried is recommended).- Use anhydrous solvents.- Dry alcohols and other reagents before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Impure Reactants: Impurities in the this compound or the alcohol can inhibit the reaction. | Solutions: - Use freshly opened or purified this compound.- Purify the alcohol (e.g., by distillation) if its purity is questionable. | |
| 3. Inadequate Reaction Temperature: The reaction may be too slow at low temperatures. | Solutions: - Gently heat the reaction mixture. The optimal temperature will depend on the specific reactants and solvent.- Monitor the reaction progress (e.g., by TLC or IR spectroscopy) to determine the appropriate temperature. | |
| 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | Solutions: - Extend the reaction time.- Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using IR spectroscopy. | |
| Formation of Side Products | 1. Isocyanate Trimerization: In the presence of certain catalysts and at elevated temperatures, isocyanates can trimerize to form isocyanurates. | Solutions: - Carefully select a catalyst that favors urethane formation.- Control the reaction temperature to avoid excessive heat. |
| 2. Allophanate Formation: The urethane product can react with another molecule of isocyanate, especially at higher temperatures and with an excess of isocyanate, to form an allophanate.[1] | Solutions: - Use a stoichiometric or slight excess of the alcohol.- Control the reaction temperature. | |
| Difficulty in Product Purification | 1. Unreacted Isocyanate: Residual this compound can be difficult to separate from the urethane product. | Solutions: - Use a slight excess of the alcohol to ensure all the isocyanate is consumed.- Quench the reaction with a small amount of a primary or secondary amine to convert the remaining isocyanate into a more easily separable urea derivative. |
| 2. Catalyst Residue: The catalyst may co-purify with the product. | Solutions: - Choose a catalyst that can be easily removed (e.g., a volatile amine).- Employ appropriate purification techniques such as column chromatography or recrystallization. |
Experimental Protocols
General Protocol for Urethane Synthesis with this compound
This is a generalized procedure and may require optimization for specific alcohols.
Materials:
-
This compound
-
Anhydrous alcohol
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, or dichloromethane (DCM))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL) or triethylamine)
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Addition:
-
Dissolve the alcohol in the anhydrous solvent in the reaction flask.
-
If using a catalyst, add it to the alcohol solution.
-
Dissolve the this compound in the anhydrous solvent in the dropping funnel.
-
-
Reaction:
-
Slowly add the this compound solution to the stirring alcohol solution at room temperature. The reaction is often exothermic, so cooling may be necessary to maintain the desired temperature.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by Infrared (IR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
The following table presents kinetic data for the reaction of phenyl isocyanate with various alcohols. While this data is for a closely related compound, it illustrates the expected trends in reactivity that would also apply to this compound. The presence of the electron-withdrawing nitro group on this compound would likely increase the reaction rate constants compared to phenyl isocyanate under similar conditions.
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Mono-alcohols in a THF/Alcohol Mixture [5]
| Alcohol | Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ mol⁻¹) |
| Propan-1-ol | 313 | 1.55 | 30.4 |
| 333 | 3.28 | ||
| 353 | 5.85 | ||
| Propan-2-ol | 313 | 0.75 | 38.1 |
| 333 | 1.99 | ||
| 353 | 4.10 | ||
| Butan-1-ol | 313 | 2.22 | 30.2 |
| 333 | 4.04 | ||
| 353 | 8.27 | ||
| Butan-2-ol | 313 | 0.74 | 38.6 |
| 333 | 1.98 | ||
| 353 | 4.10 |
Data is illustrative and sourced from a study on phenyl isocyanate.[5]
Visualizations
Reaction Pathway
Caption: Reaction pathway for urethane synthesis.
Experimental Workflow
Caption: Experimental workflow for urethane synthesis.
References
Technical Support Center: Characterization of Impurities in 2-Nitrophenyl Isocyanate Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with 2-Nitrophenyl isocyanate. The focus is on the identification and characterization of common impurities to help ensure the quality and purity of the desired reaction products.
Frequently Asked Questions (FAQs)
Q1: I observed an unexpected white precipitate in my reaction. What is it and how can I prevent it?
A: The formation of a white, often insoluble, precipitate is a strong indicator of a reaction with moisture. This compound reacts with water to form an unstable carbamic acid, which then decomposes to 2-nitroaniline and carbon dioxide.[1][2] The highly reactive 2-nitroaniline can then react with another molecule of this compound to form di-2-nitrophenyl urea, which is often insoluble in common organic solvents.[3]
To prevent this:
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use.
-
Dry Reactants: Thoroughly dry all reactants, especially alcohols or amines that may contain trace amounts of water.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]
-
Proper Glassware Handling: Flame-dry or oven-dry all glassware immediately before use.
Q2: My reaction is sluggish or has a low conversion rate. What are the potential causes?
A: Low conversion can stem from several factors:
-
Moisture Contamination: As detailed in Q1, water consumes the isocyanate in a side reaction, reducing the yield of the desired product.[4]
-
Inhibitor Presence: Commercial isocyanates may contain inhibitors to ensure stability during storage. Check the manufacturer's technical data sheet for information on inhibitors and potential removal methods.
-
Impure Starting Materials: The purity of commercial this compound is typically around 95%. Impurities in either the isocyanate or the nucleophile can interfere with the reaction.
-
Insufficient or Inactive Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate.[4] Ensure the catalyst is appropriate for your specific reaction, is fresh, active, and used at an optimized concentration.
Q3: The final product of my polyurethane synthesis has a lower than expected molecular weight and seems brittle. What could be the cause?
A: This issue often points to the formation of allophanate or biuret cross-links.[5]
-
Allophanate Formation: If there is an excess of isocyanate in a reaction with an alcohol, it can react with the newly formed urethane linkage to create an allophanate branch.[6]
-
Biuret Formation: Similarly, in a reaction with an amine, excess isocyanate can react with the urea linkage to form a biuret branch.
These cross-linking reactions can limit linear polymer chain growth, resulting in a lower average molecular weight and often a more rigid, brittle material. To mitigate this, maintain strict stoichiometry. If a slight excess of isocyanate is necessary, consider adding it portion-wise to control its concentration.[7]
Q4: How can I monitor my reaction to confirm all the this compound has been consumed?
A: The most effective method is Fourier-Transform Infrared (FTIR) Spectroscopy . The isocyanate group (-N=C=O) has a strong, sharp, and highly characteristic absorption band in the IR spectrum, typically appearing between 2250 and 2285 cm⁻¹.[8] By monitoring the disappearance of this peak, you can track the consumption of the isocyanate in real-time.
Q5: What is the best analytical method for separating and quantifying impurities in my final product?
A: High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for this purpose.[9][10] Due to the reactivity of isocyanates, a derivatization step is typically required to form stable compounds that can be easily detected, often by UV.[9][11][12] A common and effective derivatizing agent is 1-(2-pyridyl)piperazine (1-2PP) or di-n-butylamine (DBA).[13] The resulting stable urea derivatives can be separated on a reverse-phase column (e.g., C18) and quantified.
Impurity Formation Pathways & Troubleshooting
The following diagrams illustrate common impurity formation pathways and a logical workflow for troubleshooting unexpected reaction outcomes.
Caption: Common impurity formation pathways in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osha.gov [osha.gov]
Technical Support Center: Strategies to Control the Regioselectivity of 2-Nitrophenyl Isocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments with 2-nitrophenyl isocyanate, focusing on strategies to control regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of reactions with this compound?
A1: The regioselectivity of this compound reactions is primarily governed by a combination of electronic and steric effects originating from the ortho-nitro group and the characteristics of the incoming nucleophile.
-
Electronic Effects: The nitro group (-NO₂) is a strong electron-withdrawing group. This effect increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack.
-
Steric Effects: The bulky nitro group at the ortho position creates significant steric hindrance around the isocyanate functionality. This can impede the approach of nucleophiles, particularly large or sterically demanding ones. The interplay between the activating electronic effect and the deactivating steric effect is a key determinant of reactivity and regioselectivity.
Q2: How does the nature of the nucleophile affect the reaction with this compound?
A2: The steric profile and nucleophilicity of the reacting partner are critical in determining the outcome of the reaction.
-
Primary vs. Secondary Amines: Primary amines are generally more reactive towards isocyanates than secondary amines due to less steric bulk.[1] In reactions with this compound, a primary amine is more likely to overcome the steric hindrance of the ortho-nitro group compared to a bulkier secondary amine. This difference in reactivity can be exploited for selective reactions in molecules containing both primary and secondary amine functionalities.
-
Hindered vs. Unhindered Alcohols: Similar to amines, sterically unhindered alcohols will react more readily with the sterically congested isocyanate group of this compound. Highly branched or bulky alcohols may react sluggishly or require more forcing conditions.
Q3: Can I selectively react this compound with an amino group in the presence of a hydroxyl group in the same molecule (e.g., in amino alcohols)?
A3: Yes, selective N-acylation over O-acylation is generally achievable. The amino group is typically more nucleophilic than the hydroxyl group, leading to a faster reaction with the isocyanate. To favor the formation of the urea over the carbamate, the reaction can often be carried out at lower temperatures and without the use of catalysts that might also promote the alcohol-isocyanate reaction. For chemoselective O-acylation, protection of the more reactive amino group is a common strategy.[2][3]
Troubleshooting Guides
Issue 1: Low or No Reaction with a Sterically Hindered Nucleophile
Probable Cause: The significant steric hindrance from the ortho-nitro group is preventing the bulky nucleophile from effectively attacking the isocyanate carbon.
Troubleshooting Steps:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side reactions or decomposition at higher temperatures.
-
Use a Catalyst:
-
Lewis Acid Catalysis: A Lewis acid can coordinate to the oxygen of the isocyanate group, further increasing its electrophilicity and potentially facilitating the attack of a weaker or more hindered nucleophile.[4][5]
-
Base Catalysis: For alcohol nucleophiles, a non-nucleophilic base like Hunig's base can deprotonate the alcohol, increasing its nucleophilicity without competing in the reaction.[6]
-
-
Solvent Effects: Employing a polar, aprotic solvent such as DMF or DMSO can help to stabilize charged intermediates and may accelerate the reaction.
Issue 2: Poor Regioselectivity in Reactions with Unsymmetrical Diamines
Probable Cause: The electronic and steric differences between the two amino groups in the nucleophile are not sufficient to achieve high selectivity under the current reaction conditions.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: To favor reaction at the less sterically hindered and/or more nucleophilic amine, conduct the reaction at a low temperature and for a shorter duration. This will favor the product that is formed fastest.[7][8]
-
Thermodynamic Control: If the desired product is the more stable regioisomer, running the reaction at a higher temperature for a longer period may allow for equilibration to the thermodynamically favored product, assuming the reaction is reversible.[7]
-
-
Protecting Group Strategy: If one amino group needs to be selectively protected to allow the other to react, choose an orthogonal protecting group that can be removed under conditions that do not affect the newly formed urea linkage.[2]
-
pH Control: In some cases, careful control of the reaction pH can modulate the nucleophilicity of different amino groups, leading to improved selectivity.
Data Presentation
Table 1: Factors Influencing Regioselectivity of this compound Reactions
| Factor | Influence on Regioselectivity | Recommended Strategy for Control |
| Steric Hindrance of Nucleophile | Bulky nucleophiles will react slower or not at all. Less hindered nucleophiles are favored. | Use less sterically demanding nucleophiles where possible. For hindered nucleophiles, increase temperature or use catalysis. |
| Nucleophilicity | More nucleophilic species (e.g., primary amines > secondary amines) will react faster. | Exploit differences in nucleophilicity for selective reactions in polyfunctional molecules by controlling reaction time and temperature. |
| Reaction Temperature | Lower temperatures favor the kinetically controlled product (fastest forming). Higher temperatures can favor the thermodynamically stable product if the reaction is reversible. | For kinetic control, use low temperatures (-20 °C to 0 °C). For thermodynamic control, use elevated temperatures (e.g., 80 °C or higher), but monitor for side reactions. |
| Catalysis | Lewis acids can activate the isocyanate. Organocatalysts can be designed to favor specific reaction pathways. | Screen a range of Lewis acids (e.g., Sc(OTf)₃, TiCl₄) or organocatalysts to identify one that promotes the desired regioselectivity.[9][10] |
| Solvent Polarity | Polar aprotic solvents can influence reaction rates and selectivity by stabilizing transition states. | Experiment with solvents of varying polarity (e.g., toluene, THF, DMF) to optimize for the desired regioisomer. |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of an Unsymmetrical Urea from this compound and a Diamine (Kinetic Control)
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the unsymmetrical diamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled, stirred solution of the diamine over 30 minutes.
-
Reaction: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting amine is consumed (typically 1-3 hours), quench the reaction by adding a small amount of methanol. Allow the mixture to warm to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired regioisomer.
Protocol 2: Lewis Acid-Catalyzed Carbamate Formation with a Hindered Alcohol
-
Setup: To a dry, round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 equivalent) and a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in anhydrous toluene.
-
Heating: Heat the mixture to 80 °C with stirring.
-
Reagent Addition: Add a solution of this compound (1.1 equivalents) in anhydrous toluene dropwise to the heated solution.
-
Reaction: Maintain the reaction at 80 °C and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic control in this compound reactions.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. scispace.com [scispace.com]
- 2. jocpr.com [jocpr.com]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Lewis Acid Metal Centers in Metal–Organic Frameworks for Ultrafast Reduction of 4-Nitrophenol | MDPI [mdpi.com]
- 5. Lewis acid-promoted site-selective cyanation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DE1966434A1 - PROCESS FOR THE PRODUCTION OF ORGANIC ISOCYANATES - Google Patents [patents.google.com]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Phenyl Isocyanate and 2-Nitrophenyl Isocyanate in Derivatization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry and drug development, derivatization is a critical step to enhance the detectability and separation of analytes. Isocyanates are highly effective derivatizing agents for compounds containing active hydrogen atoms, such as amines, alcohols, and phenols. This guide provides an objective comparison of two common isocyanate reagents: Phenyl Isocyanate and 2-Nitrophenyl Isocyanate, supported by experimental data and detailed methodologies.
Introduction to the Reagents
Phenyl Isocyanate (PI) is a widely used aromatic monoisocyanate. Its reactivity stems from the electrophilic carbon atom in the isocyanate group (-N=C=O), which readily reacts with nucleophiles.[1] It is a versatile reagent in organic synthesis, polymer chemistry, and as a derivatizing agent for analytical purposes.[2]
This compound (2-NPI) is a derivative of phenyl isocyanate with a nitro group (-NO₂) at the ortho position of the phenyl ring. The strong electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles compared to phenyl isocyanate.
Performance Comparison: Reactivity, Derivative Stability, and Detection
The choice between Phenyl Isocyanate and this compound for a derivatization reaction depends on several factors, including the required reaction speed, the stability of the resulting derivative, and the desired analytical detection method.
| Feature | Phenyl Isocyanate | This compound | Supporting Evidence |
| Reactivity | High | Higher | The electron-withdrawing nitro group in 2-NPI increases the electrophilicity of the isocyanate carbon, leading to a faster reaction with nucleophiles. While direct comparative kinetic studies are limited, the effect of electron-withdrawing substituents on increasing the reaction rate of isocyanates is a well-established principle in organic chemistry. |
| Reaction Conditions | Often requires heating or catalysis for less reactive analytes. | Milder conditions (e.g., room temperature, shorter reaction times) are often sufficient. | The enhanced reactivity of 2-NPI allows for more facile derivatization. |
| Derivative Stability | Phenylurea and phenylcarbamate derivatives are generally stable under typical HPLC and GC conditions. | 2-Nitrophenylurea and 2-nitrophenylcarbamate derivatives are also stable. The nitro group is generally stable under analytical conditions.[3] | Both types of derivatives are suitable for chromatographic analysis. |
| UV-Vis Detection | Phenyl derivatives have a characteristic UV absorbance around 240-260 nm.[4] | The nitro group acts as a chromophore, leading to a bathochromic shift (shift to longer wavelengths) and potentially stronger UV absorbance, enhancing detection sensitivity. Nitroaromatic compounds typically exhibit strong absorption in the UV-Vis spectrum.[5] | The presence of the nitro group in 2-NPI derivatives can be advantageous for UV-based quantification. |
| Fluorescence Detection | Derivatives are generally not fluorescent unless the analyte itself is fluorescent. | Derivatives are not inherently fluorescent. | For fluorescence detection, a derivatizing agent containing a fluorophore would be required. |
| Mass Spectrometry (MS) Detection | Derivatives are readily detectable by MS. | The nitro group can provide a characteristic fragmentation pattern, aiding in identification. | Both reagents are suitable for MS-based analysis. |
Experimental Protocols
Below are detailed experimental protocols for the derivatization of a primary amine with both Phenyl Isocyanate and this compound for HPLC-UV analysis. These protocols are provided as a general guideline and may require optimization for specific applications.
Derivatization of a Primary Amine with Phenyl Isocyanate
This protocol is adapted from established methods for the derivatization of amines.[4]
Materials:
-
Phenyl Isocyanate (reagent grade)
-
Analyte solution (primary amine in a suitable aprotic solvent, e.g., acetonitrile)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Standard laboratory glassware and HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare a standard solution of the primary amine analyte in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the analyte solution.
-
Add 100 µL of a 10% (v/v) solution of Phenyl Isocyanate in DMF.
-
Cap the vial and heat at 60°C for 30 minutes.
-
-
Quenching:
-
After cooling to room temperature, add 200 µL of methanol to quench the excess Phenyl Isocyanate.
-
Vortex the mixture for 30 seconds.
-
-
Dilution and Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject an appropriate volume into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Derivatization of a Primary Amine with this compound
This protocol is a proposed method based on the expected higher reactivity of this compound.
Materials:
-
This compound (reagent grade)
-
Analyte solution (primary amine in a suitable aprotic solvent, e.g., acetonitrile)
-
Acetonitrile
-
Methanol
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Standard laboratory glassware and HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare a standard solution of the primary amine analyte in acetonitrile at a concentration of 1 mg/mL.
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 100 µL of the analyte solution.
-
Add 100 µL of a 5% (w/v) solution of this compound in acetonitrile.
-
Cap the vial and let it stand at room temperature for 15 minutes.
-
-
Quenching:
-
Add 200 µL of methanol to quench the excess this compound.
-
Vortex the mixture for 30 seconds.
-
-
Dilution and Analysis:
-
Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.
-
Inject an appropriate volume into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the 2-nitrophenylurea derivative (expected to be at a longer wavelength than the phenylurea derivative).
-
Visualization of the Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization and analysis of an amine analyte using an isocyanate reagent.
Caption: General workflow for amine derivatization with isocyanates.
Conclusion
Both Phenyl Isocyanate and this compound are effective derivatizing agents. The choice between them should be guided by the specific requirements of the analysis.
-
Phenyl Isocyanate is a reliable and well-established reagent suitable for a wide range of applications.
-
This compound offers the potential for faster reactions under milder conditions and enhanced UV detection, which can be advantageous for high-throughput analysis and trace-level quantification.
Researchers should consider the trade-offs between the cost and availability of the reagents and the potential benefits of increased reactivity and sensitivity offered by the nitro-substituted analogue. Validation of the chosen derivatization method for the specific analyte and matrix is crucial to ensure accurate and reliable results.
References
- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Antioxidant and UV Absorption Properties of 2-(2’-hydroxy-5’-methylphenyl)-benzotriazole and Its Ortho-Substituted Derivatives via DFT/TD-DFT [scirp.org]
A Comparative Guide to the Validation of 2-Nitrophenyl Isocyanate-Derivatized Amino Acids by LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a critical task. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary analytical tool for this purpose due to its high sensitivity and specificity. However, the inherent polarity and zwitterionic nature of amino acids present challenges for retention on standard reversed-phase columns and can lead to poor ionization efficiency.
To overcome these challenges, pre-column derivatization is a widely adopted strategy. This guide provides a framework for the validation of an LC-MS/MS method using 2-Nitrophenyl isocyanate (2-NPI) for amino acid derivatization. It objectively compares this approach with established alternatives, offering supporting data from published studies and detailed experimental protocols to guide researchers in their methodological validation.
The Role of Derivatization in Amino Acid Analysis
Derivatization chemically modifies amino acids prior to LC-MS/MS analysis to improve their analytical properties. The primary goals of this process are:
-
Enhanced Chromatographic Retention : By adding a less polar functional group, derivatization increases the hydrophobicity of amino acids, leading to better retention and separation on common reversed-phase columns like C18.[1]
-
Improved Ionization Efficiency : The derivatizing agent can introduce a readily ionizable group, enhancing the signal intensity in the mass spectrometer, typically when using electrospray ionization (ESI).[1]
-
Increased Sensitivity and Selectivity : Specific derivatizing agents can significantly lower the limits of detection and allow for more selective analysis in complex biological matrices.[2]
Comparative Overview of Derivatization Agents
While this guide focuses on the validation of a 2-NPI-based method, it is crucial to understand its position relative to other common derivatization agents. The choice of reagent depends on factors such as desired sensitivity, sample throughput, cost, and automation compatibility.
| Feature | This compound (2-NPI) | Phenyl isothiocyanate (PITC) | o-Phthalaldehyde (OPA) & FMOC | aTRAQ Reagents | "Dilute-and-Shoot" (No Derivatization) |
| Reaction Target | Primary & Secondary Amines | Primary & Secondary Amines | OPA: Primary Amines; FMOC: Secondary Amines | Primary & Secondary Amines | Not Applicable |
| Key Advantage | Potentially offers good hydrophobicity for retention. | Well-established; enhances retention.[1][2] | Amenable to full automation; rapid reaction.[3][4] | Enables isotope-coded labeling for robust quantification.[5][6] | Simple, fast sample preparation; no reagent artifacts.[1] |
| Key Disadvantage | Requires rigorous validation; potential for side products. | Complicates sample preparation; by-products can interfere.[1] | OPA derivatives can be unstable; requires two reagents for all amino acids. | Higher cost.[5][6] | Poor retention for polar amino acids; may require HILIC columns.[1][7] |
| Typical Run Time | To be determined | 30-60 minutes[8] | As low as 9 minutes with modern HPLC systems.[4] | Variable, depends on chromatographic setup. | Can be fast, but chromatography may be challenging. |
Experimental Protocols
A rigorous and well-documented experimental protocol is the foundation of a successful validation. Below are detailed methodologies for a 2-NPI derivatization workflow and a general LC-MS/MS analysis.
Diagram: Experimental Workflow for 2-NPI Derivatization and Analysis
Caption: Workflow for amino acid analysis using 2-NPI derivatization.
Protocol 1: Amino Acid Derivatization with this compound (2-NPI)
Materials:
-
Plasma, serum, or protein hydrolysate samples.
-
Internal Standard (IS) solution (stable isotope-labeled amino acids).
-
Deproteinization agent: Acetonitrile (ACN) or 10% Sulfosalicylic acid (SSA).[6]
-
Reconstitution/Reaction Buffer: 100 mM Sodium Borate Buffer, pH 9.0.
-
Derivatization Reagent: 10 mg/mL this compound in ACN.
-
Quenching Solution: 5% Hydroxylamine solution.
-
Dilution Solvent: Mobile Phase A or appropriate solvent mixture.
Procedure:
-
Sample Preparation : To 50 µL of sample, add 10 µL of IS solution. Add 150 µL of ice-cold ACN to precipitate proteins.
-
Protein Removal : Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Dry the supernatant completely under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution : Reconstitute the dried extract in 50 µL of 100 mM Sodium Borate Buffer (pH 9.0).
-
Derivatization Reaction : Add 25 µL of the 2-NPI reagent. Vortex immediately for 30 seconds.
-
Incubation : Allow the reaction to proceed at room temperature for 30 minutes in the dark.
-
Quenching : Add 10 µL of 5% hydroxylamine solution to quench the reaction and consume excess 2-NPI. Vortex and let stand for 5 minutes.
-
Final Dilution : Dilute the sample with 400 µL of dilution solvent, vortex, and transfer to an autosampler vial for analysis.
Protocol 2: General LC-MS/MS Analysis
Instrumentation:
-
LC System : Agilent 1290 UPLC system or equivalent.[6]
-
Mass Spectrometer : SCIEX 4500 triple quadrupole mass spectrometer or equivalent.[6]
-
Ion Source : Electrospray Ionization (ESI), positive mode.[6]
LC Conditions:
-
Column : C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Injection Volume : 5 µL.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
MS/MS Conditions:
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters : Optimize for specific instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas).
-
MRM Transitions : Determine the precursor ion (Q1) and a stable product ion (Q3) for each 2-NPI-derivatized amino acid and its corresponding internal standard via infusion experiments.
Validation Data and Performance Comparison
Method validation is essential to ensure that the analytical results are reliable, accurate, and reproducible. The following tables summarize key performance metrics that must be evaluated for a 2-NPI method and provide comparative data from alternative, published methods.
Table 1: Quantitative Validation Parameters - A Comparative Summary
| Parameter | 2-NPI Method (Target Values) | Urea Derivatization[9] | Butanolic HCl Derivatization[10] | 1-Bromobutane Derivatization[11] |
| Linearity (R²) | > 0.99 | > 0.99 | Not specified, but "Excellent linearity" reported | > 0.9984 |
| Limit of Detection (LOD) | To be determined | 0.002 to 0.080 µg/mL | ~1 µmol/L for most analytes | 5.4–91 fmol |
| Precision (Intra-assay %RSD) | < 15% | < 5% for most | 2.6 - 10.1% | "Good repeatability" |
| Accuracy / Recovery (%) | 85 - 115% | 63.9%–110.8% | 82 - 117.7% | Not specified |
Note: The values for the 2-NPI method are typical target acceptance criteria for bioanalytical method validation.
Diagram: Comparison of Amino Acid Analysis Strategies
Caption: Decision tree for amino acid analysis strategies.
Conclusion
The validation of an LC-MS/MS method for amino acid analysis using this compound requires a systematic evaluation of its performance against established analytical standards. While 2-NPI offers a potential route to enhance the chromatographic and mass spectrometric properties of amino acids, its efficacy must be demonstrated through rigorous testing of linearity, sensitivity, precision, and accuracy.
By comparing these results to well-documented alternative methods, such as those employing PITC, OPA/FMOC, or aTRAQ reagents, researchers can make an informed decision on the suitability of a 2-NPI-based workflow for their specific application. The protocols and comparative data presented in this guide serve as a comprehensive resource for developing and validating a robust and reliable method for amino acid quantification.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of 2-Nitrophenyl Isocyanate Reaction Products via 1H and 13C NMR Spectroscopy
This guide provides a detailed comparison of the nuclear magnetic resonance (NMR) spectral data for the primary reaction products of 2-nitrophenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document outlines the characteristic 1H and 13C NMR signatures of ureas and carbamates derived from this compound, supported by experimental protocols and comparative data.
Introduction to this compound Reactivity
This compound is a versatile electrophilic reagent characterized by the highly reactive isocyanate functional group (-N=C=O). The carbon atom of the isocyanate is susceptible to nucleophilic attack by a variety of compounds containing active hydrogen atoms, such as amines, alcohols, and water. These reactions are fundamental in synthetic chemistry for the formation of ureas and carbamates. The electron-withdrawing nitro group in the ortho position influences the reactivity of the isocyanate and provides a distinct spectroscopic handle for characterization.
-
Reaction with Amines: Primary and secondary amines react readily with this compound to form N,N'-disubstituted or trisubstituted ureas. This is a common method for synthesizing urea derivatives, which are prevalent motifs in many pharmaceutical compounds.[1][2]
-
Reaction with Alcohols: Alcohols add to the isocyanate group to yield carbamate (urethane) derivatives. This reaction is often used for the derivatization of alcohols to facilitate their analysis or to introduce a carbamate linkage into a larger molecule.[3][4]
-
Reaction with Water: The reaction of isocyanates with water initially forms an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[5][6] The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrical diaryl urea.[5]
The following sections provide a comparative analysis of the NMR data for these product classes, enabling clear differentiation and structural elucidation.
Reaction Pathways
The primary reaction pathways of this compound with nucleophiles are illustrated below.
Caption: Reaction pathways of this compound with various nucleophiles.
1H and 13C NMR Data Comparison
The following tables summarize the characteristic chemical shifts for urea and carbamate derivatives of nitrophenyl isocyanates. While specific data for this compound derivatives are limited in readily available literature, data from closely related analogs such as fluoro- and chloro-substituted nitrophenyl isocyanates provide a strong basis for predicting and interpreting spectra. The presence of the 2-nitrophenyl group dominates the aromatic region of the spectra.
Table 1: 1H NMR Data of Representative Reaction Products
| Compound Class | Functional Group Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Solvent | Reference |
| Diaryl Urea | ~9.9 (s, 1H, NH), ~9.5 (s, 1H, NH) | 8.8-7.1 (m) | 2.7 (s, 3H, CH3) | DMSO-d6 | [7] |
| Aryl-Alkyl Urea | ~8.3 (bs, 1H, NH), ~8.0 (bs, 1H, NH) | 8.2-6.8 (m) | 3.8 (s, 3H, OCH3), 2.3 (s, 3H, Ar-CH3) | CDCl3 + DMSO-d6 | [8] |
| Aryl Carbamate | ~9.7 (s, 1H, NH) | 8.2-7.0 (m) | 4.2 (q, 2H, OCH2), 1.2 (t, 3H, CH3) | CDCl3 | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.
Table 2: 13C NMR Data of Representative Reaction Products
| Compound Class | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Solvent | Reference |
| Diaryl Urea | ~152.3 | 166-109 | 26.9 (CH3) | DMSO-d6 | [7] |
| Aryl-Alkyl Urea | ~152.7 | 147-109 | 54.9 (OCH3), 17.5 (Ar-CH3) | CDCl3 + DMSO-d6 | [8] |
| Aryl Carbamate | ~153.5 | 145-115 | 61.5 (OCH2), 14.5 (CH3) | CDCl3 | N/A |
Note: The carbonyl carbon of the urea or carbamate typically appears in the 152-155 ppm range.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and NMR analysis of urea and carbamate derivatives of this compound.
Synthesis of an N,N'-Disubstituted Urea
This protocol describes a general procedure for the reaction of this compound with a primary amine.
-
Reagents and Equipment:
-
This compound
-
Primary amine (e.g., aniline or benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
To this stirred solution, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 10-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the desired urea derivative.[2]
-
Synthesis of an Aryl Carbamate
This protocol outlines a general method for the reaction between this compound and an alcohol.
-
Reagents and Equipment:
-
This compound
-
Alcohol (e.g., ethanol or phenol)
-
Anhydrous toluene or THF
-
Optional: a catalytic amount of a tertiary amine (e.g., triethylamine) or dibutyltin dilaurate.
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup.
-
-
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add the this compound (1.0 eq) to the solution. If the alcohol is less reactive, a catalyst may be added.
-
The mixture is stirred, and if necessary, heated to reflux to drive the reaction to completion. Monitor progress by TLC.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure carbamate.[3]
-
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry product.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for ureas due to better solubility and the ability to clearly observe NH protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.[10]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[10]
-
Acquire a standard 1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans will be required compared to the 1H spectrum.
-
Analytical Workflow
The logical workflow for the synthesis and characterization of this compound derivatives is depicted below.
Caption: General workflow for synthesis and characterization of isocyanate products.
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity (2D NMR), stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity, requires pure samples, relatively expensive. |
| FT-IR Spectroscopy | Presence of key functional groups (N-H, C=O, N=C=O, NO₂). | Fast, simple, good for monitoring reaction completion (disappearance of -NCO peak ~2270 cm⁻¹). | Provides limited structural detail, not suitable for complex mixtures. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula. | Destructive, isomerization can be difficult to distinguish. |
| HPLC | Purity assessment, quantification. | High resolution, quantitative. | Requires reference standards for identification. |
This integrated approach, combining the detailed structural insights from NMR with data from complementary techniques, ensures a thorough and accurate characterization of the reaction products of this compound.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. asianpubs.org [asianpubs.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 2-Nitrophenyl Isocyanate and Other Isocyanate Reagents
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the selection of an appropriate reagent is paramount to the success of a reaction. Isocyanates are a versatile class of reagents widely employed in the synthesis of ureas, carbamates, and other essential moieties in pharmacologically active compounds. This guide provides a comprehensive comparison of the efficacy of 2-Nitrophenyl isocyanate against other commonly used isocyanate reagents, namely phenyl isocyanate and p-tolyl isocyanate. The comparison is supported by experimental data on synthesis yields and a theoretical framework based on the electronic effects of substituents on isocyanate reactivity.
Understanding Isocyanate Reactivity: The Role of Substituents
The reactivity of the isocyanate group (-N=C=O) is dictated by the electrophilicity of the central carbon atom. This carbon is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. The nature of the substituent on the aromatic ring significantly influences this electrophilicity. Electron-withdrawing groups (EWGs) increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and reactivity.[1][2]
This principle can be visualized in the following logical relationship diagram:
Based on this principle, we can predict the relative reactivity of the isocyanates discussed in this guide:
-
This compound: The nitro group (-NO2) is a strong electron-withdrawing group, which is expected to significantly enhance the reactivity of the isocyanate.
-
Phenyl isocyanate: This is the parent compound with no substituent effects, serving as a baseline for comparison.
-
p-Tolyl isocyanate: The methyl group (-CH3) is an electron-donating group, which is expected to decrease the reactivity of the isocyanate compared to phenyl isocyanate.
Quantitative Comparison of Isocyanate Synthesis
The ease of synthesis and the resulting yield are critical factors in the selection of a reagent. The following table summarizes the reported yields for the synthesis of this compound and its isomers, providing a quantitative basis for comparison.
| Isocyanate Reagent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| o-Nitrophenyl isocyanate | o-Nitroaniline | Triphosgene, 1,2-dichloroethane, 75°C, 6h | 80.3 | [3] |
| m-Nitrophenyl isocyanate | m-Nitroaniline | Triphosgene, 1,2-dichloroethane, 75°C, 5.5h | 83.7 | [3] |
| p-Nitrophenyl isocyanate | p-Nitroaniline | Triphosgene, 1,2-dichloroethane, 75°C, 5h | 83.5 | [3] |
Comparative Efficacy in Key Reactions
| Reaction Type | This compound | Phenyl Isocyanate | p-Tolyl Isocyanate |
| Urea Formation | Expected Highest Reactivity | Moderate Reactivity | Expected Lowest Reactivity |
| Carbamate Formation | Expected Highest Reactivity | Moderate Reactivity | Expected Lowest Reactivity |
The higher reactivity of this compound suggests that it would be more efficient in reactions, potentially leading to faster reaction times and higher yields, especially with less reactive nucleophiles.
Experimental Protocols
Detailed methodologies for the synthesis of ureas and carbamates are crucial for reproducible research. Below are representative protocols that can be adapted for use with this compound and other isocyanates.
General Protocol for Urea Synthesis
This protocol describes the synthesis of an unsymmetrical N,N'-diphenyl urea derivative.
Workflow for Urea Synthesis:
Materials:
-
Substituted Amine (e.g., Aniline)
-
Isocyanate (e.g., this compound)
-
Water
Procedure:
-
Dissolve the amine (10 mmol) in water and cool the mixture to 5°C.
-
After 5 minutes, slowly add the isocyanate (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 5°C.
-
As the reaction proceeds, a solid product will precipitate.
-
Stir the reaction mixture for 30 minutes at 5°C and monitor the reaction by TLC.
-
After completion, filter the solid product and wash the residue with water.
-
Collect the solid to determine the yield and for further analysis.[4]
General Protocol for Carbamate Synthesis
This protocol outlines the synthesis of a carbamate from an alcohol and an isocyanate.
Workflow for Carbamate Synthesis:
Materials:
-
Alcohol (e.g., Phenol)
-
Isocyanate (e.g., this compound)
-
Anhydrous Toluene
-
Catalyst (e.g., Dibutyltin dilaurate or Triethylamine)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq), anhydrous toluene, and a catalytic amount of the chosen catalyst.
-
Heat the mixture to 80°C with stirring.
-
Add the isocyanate (1.1 eq) dropwise to the heated solution.
-
Maintain the reaction at 80°C and monitor its progress using TLC. The reaction may take 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure carbamate.[5]
Conclusion
This compound emerges as a highly reactive and efficient reagent for the synthesis of ureas and carbamates. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the isocyanate carbon, leading to faster reaction rates and potentially higher yields compared to phenyl isocyanate and p-tolyl isocyanate. While direct comparative kinetic data is limited, the theoretical principles of substituent effects provide a strong basis for predicting its superior efficacy. The provided experimental protocols offer a starting point for researchers to utilize these versatile reagents in their synthetic endeavors. The choice of isocyanate will ultimately depend on the specific requirements of the reaction, including the reactivity of the nucleophile and the desired reaction conditions.
References
- 1. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. poliuretanos.net [poliuretanos.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 5. experts.umn.edu [experts.umn.edu]
Cross-reactivity studies of 2-Nitrophenyl isocyanate with other functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 2-Nitrophenyl isocyanate (2-NPI) with a variety of functional groups. Understanding the reactivity profile of 2-NPI is crucial for its application in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, where selectivity is paramount. This document outlines the relative reactivity of 2-NPI, presents detailed experimental protocols for assessing this reactivity, and visualizes the underlying reaction pathways.
Reactivity Overview
The isocyanate group (-N=C=O) is inherently electrophilic and readily reacts with nucleophiles. The presence of a nitro group in the ortho position of the phenyl ring significantly influences the reactivity of this compound. The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the isocyanate carbon, making 2-NPI more reactive than unsubstituted phenyl isocyanate.
The general order of reactivity of isocyanates with common nucleophilic functional groups is as follows:
Primary Amines > Secondary Amines > Alcohols > Thiols
This trend is a function of the nucleophilicity and steric hindrance of the reacting functional group.
Comparative Reactivity Data
While precise kinetic data for the cross-reactivity of this compound with a wide range of functional groups under identical conditions is not extensively consolidated in the literature, the following table summarizes the expected relative reactivity based on established principles of isocyanate chemistry. The reactivity is qualitatively categorized, and the primary reaction products are identified.
| Functional Group | Nucleophile Example | Product Type | Relative Reactivity | Typical Reaction Conditions |
| Primary Aliphatic Amine | n-Butylamine | Urea | Very High | Rapid reaction at room temperature, often without a catalyst. |
| Primary Aromatic Amine | Aniline | Urea | High | Slower than aliphatic amines, may require mild heating. |
| Secondary Aliphatic Amine | Diethylamine | Urea | High | Generally fast at room temperature, slightly slower than primary amines due to steric hindrance. |
| Primary Aliphatic Alcohol | Ethanol | Carbamate (Urethane) | Moderate | Slower than amines, often requires a catalyst (e.g., tertiary amine, organotin compound) and/or heating. |
| Phenol | Phenol | Carbamate (Urethane) | Low to Moderate | Less reactive than aliphatic alcohols; typically requires a catalyst and elevated temperatures.[1] |
| Aliphatic Thiol | Ethanethiol | Thiocarbamate | Low | Significantly slower than alcohols; usually requires a strong base catalyst.[2] |
| Aromatic Thiol | Thiophenol | Thiocarbamate | Very Low | Less reactive than aliphatic thiols; requires a catalyst and forcing conditions.[2] |
Experimental Protocols
To quantitatively assess the cross-reactivity of this compound, a standardized kinetic study can be performed. The following protocol outlines a general method for determining the relative reaction rates.
Kinetic Analysis of this compound Reactions by In-situ FT-IR Spectroscopy
Objective: To determine the relative rate constants for the reaction of this compound with a selection of nucleophiles (e.g., a primary amine, a secondary amine, an alcohol, and a thiol).
Materials:
-
This compound (95% or higher purity)
-
Nucleophiles of interest (e.g., n-butylamine, diethylamine, ethanol, ethanethiol), of high purity
-
Anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran (THF), or a non-polar solvent like toluene)
-
Tertiary amine catalyst (e.g., triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO)), for reactions with alcohols and thiols
-
Inert gas (Nitrogen or Argon)
-
FT-IR spectrometer with an in-situ reaction monitoring probe (e.g., ATR probe)
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture. Prepare stock solutions of this compound and each nucleophile in the chosen anhydrous solvent. For reactions with alcohols and thiols, also prepare a stock solution of the catalyst.
-
Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, place the solution of the nucleophile.
-
Reaction Initiation: Initiate the reaction by adding the this compound solution to the nucleophile solution with vigorous stirring. For catalyzed reactions, the catalyst can be added just before the isocyanate.
-
Monitoring: Immediately begin monitoring the reaction mixture using the in-situ FT-IR probe. The disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) should be tracked over time.
-
Data Acquisition: Collect spectra at regular time intervals until the isocyanate peak has disappeared or its intensity has stabilized.
-
Data Analysis: Plot the absorbance of the isocyanate peak versus time for each reaction. From this data, determine the initial reaction rate. Assuming pseudo-first-order kinetics (if the nucleophile is in large excess) or second-order kinetics, calculate the rate constant (k) for each reaction.
-
Comparison: The calculated rate constants will provide a quantitative comparison of the reactivity of this compound with the different functional groups.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the general reaction mechanisms of this compound with various nucleophiles and the experimental workflow for kinetic analysis.
Caption: Reaction pathways of this compound.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Handling 2-Nitrophenyl Isocyanate
For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 2-Nitrophenyl isocyanate, offering procedural, step-by-step guidance to ensure a secure laboratory environment.
This compound is a chemical compound that demands careful and informed handling due to its potential health hazards. Inhalation, ingestion, or skin contact can be harmful, causing skin and eye irritation, and may lead to allergic reactions.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks and ensure the well-being of all laboratory personnel.
Essential Safety Information at a Glance
For quick reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 3320-86-3[3][4][5] |
| Molecular Formula | C₇H₄N₂O₃[5][6] |
| Molecular Weight | 164.12 g/mol [3][5] |
| Appearance | Yellow crystalline solid[5] |
| Melting Point | 40-41 °C (lit.)[3][4][5] |
| Boiling Point | 135-137 °C at 17 mmHg (lit.)[3][4] |
| Storage Temperature | 2-8°C[3] |
| Flash Point | >110 °C (>230 °F) |
Personal Protective Equipment: Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following table outlines the recommended PPE to prevent exposure.
| PPE Category | Recommendation | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. Double gloving is a recommended practice.[7] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in conjunction with goggles to protect the entire face. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | For operations that may generate dust or aerosols, a respirator is necessary. In case of inadequate ventilation, a full-face respirator with appropriate cartridges should be used. |
| Skin and Body Protection | Laboratory coat and disposable coveralls | A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, disposable coveralls are recommended to prevent skin contact. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This detailed protocol provides a systematic approach to handling this compound, from initial preparation to final disposal, minimizing the risk of exposure and ensuring a controlled laboratory environment.
Pre-Operational Checklist:
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Availability: Confirm that all required PPE is readily available, in good condition, and fits the user properly.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Ensure a spill kit specifically for isocyanates is accessible and fully stocked.
Handling and Experimental Procedure:
-
Weighing and Transferring: All weighing and transferring of solid this compound must be conducted within a certified chemical fume hood. Use disposable weighing boats to prevent contamination of balances.
-
Working with Solutions: When preparing solutions, use glassware that is in good condition and appropriate for the scale of the reaction. Add the isocyanate to the solvent slowly and in a controlled manner.
-
Heating: If heating is necessary, use a well-regulated heating mantle or oil bath. Avoid the use of open flames.
-
Post-Reaction: Upon completion of the experiment, decontaminate all surfaces and equipment that have come into contact with the chemical.
Decontamination and Disposal Plan:
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination of Glassware and Equipment:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect the rinse solvent as hazardous waste.
-
Following the solvent rinse, use a decontamination solution. A common formulation consists of a mixture of water, detergent, and a small amount of sodium carbonate or ammonia.[7][8][9]
Waste Disposal:
-
Solid Waste: Collect all solid waste, including contaminated weighing boats, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Neutralization of Small Quantities: For small amounts of waste, a neutralization procedure can be performed in a fume hood. Slowly add the isocyanate waste to a stirred decontamination solution. Allow the mixture to react for at least 24 hours to ensure complete neutralization before disposing of it as hazardous waste.[1]
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to contain the hazard and prevent exposure.
Minor Spills (inside a fume hood):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.[1]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, open-top hazardous waste container. Do not seal the container, as the reaction with moisture can generate carbon dioxide gas, leading to pressurization.[8]
-
Decontamination: Decontaminate the spill area with a decontamination solution, letting it sit for at least 15 minutes before wiping it up with fresh absorbent material.[1]
Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's emergency response team and environmental health and safety office.
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow only trained emergency responders to handle the cleanup of large spills.
First Aid Measures: In Case of Exposure
Immediate and appropriate first aid is critical in the event of an exposure to this compound.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, researchers can significantly minimize the risks associated with handling this compound, fostering a culture of safety and ensuring the integrity of their work. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. benchchem.com [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2-硝基苯基异氰酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 3320-86-3 [chemicalbook.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
